molecular formula C11H15Cl2NO B1451034 3-(2-Chlorophenoxy)piperidine hydrochloride CAS No. 1185297-88-4

3-(2-Chlorophenoxy)piperidine hydrochloride

Cat. No.: B1451034
CAS No.: 1185297-88-4
M. Wt: 248.15 g/mol
InChI Key: KZNWRQIEGRBNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWRQIEGRBNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 3-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Chlorophenoxy)piperidine Hydrochloride

Disclaimer: 3-(2-Chlorophenoxy)piperidine hydrochloride is a compound with limited publicly available scientific literature. This guide consolidates the available data, primarily from chemical suppliers, and provides a foundational understanding based on its chemical structure. The experimental protocols and potential applications described herein are illustrative and based on general principles of medicinal chemistry and pharmacology.

3-(2-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative. The core structure consists of a piperidine ring, a versatile scaffold in medicinal chemistry known for its presence in numerous bioactive molecules. This ring is substituted at the 3-position with a 2-chlorophenoxy group. The hydrochloride salt form is common for amine-containing compounds, enhancing their solubility in aqueous media and improving their stability and handling properties.

Chemical Structure

Figure 1: Chemical structure of 3-(2-Chlorophenoxy)piperidine Hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(2-Chlorophenoxy)piperidine hydrochloride.

PropertyValueSource
CAS Number 144833-51-2
Molecular Formula C₁₁H₁₄ClNO · HCl or C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol
Appearance White to off-white solid
Purity Typically >97%
Solubility Soluble in DMSO and Methanol
Storage Temperature 2-8°C

Proposed Synthesis and Manufacturing

While specific manufacturing protocols for 3-(2-Chlorophenoxy)piperidine hydrochloride are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the Williamson ether synthesis.

Hypothetical Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product reactant1 3-Hydroxypiperidine reaction Nucleophilic Aromatic Substitution reactant1->reaction reactant2 1-Chloro-2-fluorobenzene reactant2->reaction intermediate 3-(2-Chlorophenoxy)piperidine (Free Base) reaction->intermediate final_step Salt Formation with HCl intermediate->final_step product 3-(2-Chlorophenoxy)piperidine Hydrochloride final_step->product

Figure 2: A plausible synthetic workflow for 3-(2-Chlorophenoxy)piperidine Hydrochloride.

Step-by-Step Conceptual Protocol
  • Deprotonation: 3-Hydroxypiperidine is treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., dimethylformamide) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

  • Nucleophilic Aromatic Substitution: 1-Chloro-2-fluorobenzene is added to the reaction mixture. The alkoxide attacks the carbon bearing the fluorine atom (which is more activating for nucleophilic aromatic substitution than chlorine), displacing the fluoride ion.

  • Work-up and Purification: The reaction is quenched, and the resulting free base, 3-(2-chlorophenoxy)piperidine, is extracted and purified using standard techniques such as column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride (e.g., HCl in ether) is added to precipitate the hydrochloride salt.

  • Isolation: The resulting solid is isolated by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Potential Research Applications and Screening

The structural motifs within 3-(2-Chlorophenoxy)piperidine hydrochloride suggest several avenues for investigation in drug discovery and chemical biology. The piperidine core is a well-known pharmacophore, while the chlorophenoxy group can modulate properties such as lipophilicity and binding interactions.

Hypothetical Areas of Investigation
  • Central Nervous System (CNS) Targets: Aryloxypiperidine structures are found in compounds targeting various CNS receptors and transporters. This compound could be explored for activity at serotonin, dopamine, or norepinephrine transporters, or at specific G-protein coupled receptors.

  • Ion Channel Modulation: The molecule's structure bears some resemblance to certain ion channel modulators. It could be screened for activity against sodium, potassium, or calcium channels.

  • Enzyme Inhibition: Depending on its three-dimensional conformation, it could potentially fit into the active site of various enzymes.

Conceptual High-Throughput Screening Workflow

cluster_setup Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation compound Compound Stock (in DMSO) dispensing Acoustic Dispensing of Compound compound->dispensing assay_plate Assay Plate Preparation (Target + Reagents) assay_plate->dispensing incubation Incubation dispensing->incubation readout Signal Readout (e.g., Fluorescence, Luminescence) incubation->readout data_proc Raw Data Processing readout->data_proc hit_id Hit Identification (Z-score > 3) data_proc->hit_id dose_resp Dose-Response Curve and IC50/EC50 Determination hit_id->dose_resp confirmation Re-testing of Confirmed Hits dose_resp->confirmation secondary Secondary/Orthogonal Assays confirmation->secondary

Figure 3: A conceptual workflow for high-throughput screening of 3-(2-Chlorophenoxy)piperidine Hydrochloride.

Analytical Characterization

To ensure the identity and purity of 3-(2-Chlorophenoxy)piperidine hydrochloride, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected signals and couplings for the piperidine and chlorophenoxy moieties.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This technique is used to determine the purity of the compound.

Handling, Storage, and Safety

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

  • Safety: Avoid inhalation, ingestion, and contact with skin and eyes. The toxicological properties have not been thoroughly investigated.

Conclusion and Future Directions

3-(2-Chlorophenoxy)piperidine hydrochloride is a chemical entity with a structure that suggests potential biological activity. However, there is a clear lack of published research on its synthesis, pharmacology, and toxicology. Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic method along with comprehensive analytical data.

  • In Vitro Pharmacological Profiling: Screening against a broad panel of receptors, transporters, enzymes, and ion channels to identify potential biological targets.

  • In Vivo Studies: Should in vitro activity be identified, further studies in animal models would be warranted to investigate its pharmacokinetic and pharmacodynamic properties.

This compound represents a starting point for potential drug discovery programs, but significant foundational research is required to elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the In-Silico Modeling of 3-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: De-risking Discovery with Predictive Science

In modern pharmaceutical research, the path from a chemical entity to a validated drug candidate is fraught with challenges, high costs, and a significant attrition rate. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in-silico, techniques at the very genesis of the drug discovery pipeline.[1] These methods allow us to build a comprehensive, predictive profile of a molecule's behavior, from its likely biological targets to its potential for toxicity, long before it is synthesized in a lab. This guide provides a robust, scientifically-grounded workflow for the in-silico characterization of 3-(2-Chlorophenoxy)piperidine hydrochloride, a molecule built upon a privileged scaffold in medicinal chemistry. The piperidine ring is a cornerstone in numerous approved drugs, particularly those targeting the central nervous system (CNS), due to its favorable physicochemical properties that enhance druggability, metabolic stability, and transport across biological membranes.[2][3] By leveraging a systematic, multi-stage computational approach, we can generate actionable, data-driven hypotheses, thereby de-risking and accelerating its potential development.

The Compound: 3-(2-Chlorophenoxy)piperidine hydrochloride

This molecule is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom.[4] Such compounds are key building blocks in the synthesis of a wide range of pharmaceuticals, including antipsychotics, analgesics, and antihistamines.[5][6] The presence of the chlorophenoxy group suggests potential for specific interactions with biological targets, making it a person-of-interest for therapeutic investigation.[7]

PropertyValueSource
IUPAC Name 3-(2-chlorophenoxy)piperidine hydrochloridePubChem
CAS Number 1185297-88-4PubChem
Molecular Formula C₁₁H₁₅Cl₂NOPubChem
Molecular Weight 248.15 g/mol [7]
Canonical SMILES C1CCNC(C1)OC2=CC=CC=C2Cl.ClPubChem

The In-Silico Evaluation Workflow: A Multi-Pillar Approach

The core of our investigation rests on a logical progression of computational experiments. Each stage builds upon the last, refining our understanding of the molecule's potential. This workflow is designed not just to generate data, but to create a self-validating narrative. For instance, a target predicted in the initial screening is validated by favorable binding energy in docking, and the stability of that docked pose is, in turn, tested with molecular dynamics. This iterative validation is the bedrock of trustworthy computational science.[8][9]

In_Silico_Workflow cluster_0 Discovery & Hypothesis Generation cluster_1 Interaction & Mechanism Analysis cluster_2 Drug-likeness & Safety Profiling cluster_3 Decision & Experimental Validation Compound Compound Structure (SMILES/SDF) TargetID Target Identification (Inverse Docking, Similarity Search) Compound->TargetID Input TargetPrio Target Prioritization (Pathway Analysis, Disease Relevance) TargetID->TargetPrio Filter & Rank Docking Molecular Docking (Binding Pose & Affinity) TargetPrio->Docking Select Top Target(s) MD Molecular Dynamics (Complex Stability & Dynamics) Docking->MD Validate Pose ADMET ADMET Prediction (Pharmacokinetics & Toxicity) MD->ADMET Assess Drug-likeness FinalAnalysis Synthesize & Test (In-Vitro/In-Vivo Validation) ADMET->FinalAnalysis Go/No-Go Decision

Figure 1: A comprehensive in-silico drug discovery workflow.

Part 1: Target Identification & Prioritization

Causality Behind the Experiment

Before we can analyze how a molecule binds, we must first generate a credible hypothesis about what it binds to. For a novel or uncharacterized compound, this is the most critical and foundational step. The process of "target identification" uses the molecule's structure as a query to search the vast space of known biological macromolecules (proteins, enzymes, receptors) to find its most probable interacting partners.[10] This is not a random search; it is a data-driven process that leverages the principle of "chemical similarity"—that molecules with similar structures often have similar biological functions.[11]

We employ two complementary strategies to build a robust consensus:

  • Ligand-Based Methods: These compare our query molecule to large databases of compounds with known biological activities. We are looking for structural analogues that have already been tested experimentally.

  • Structure-Based Methods (Inverse Docking): This approach "reverses" the typical docking paradigm. Instead of screening many ligands against one target, we screen our single ligand against a library of many potential protein targets to see where it fits best.[12]

Experimental Protocol: Target Prediction using SwissTargetPrediction

This protocol utilizes a well-validated, publicly available web server that predicts targets based on a combination of 2D and 3D chemical similarity measures.

  • Input Preparation: Obtain the canonical SMILES string for 3-(2-Chlorophenoxy)piperidine hydrochloride: C1CCNC(C1)OC2=CC=CC=C2Cl.

  • Server Submission:

    • Navigate to the SwissTargetPrediction web server.

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Initiate the prediction.

  • Result Analysis and Prioritization:

    • The server will return a list of potential targets, ranked by probability. The results are often dominated by protein families known to interact with piperidine-containing molecules, such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

    • Cross-Referencing: Prioritize targets that appear consistently across different prediction methods or that have a strong biological rationale. For instance, given the prevalence of piperidine scaffolds in CNS drugs, targets involved in neurological pathways are of high interest.[2][3]

    • Trustworthiness Check: The confidence in a prediction is bolstered when multiple known ligands for a predicted target share high structural similarity with our query compound. The server visualizes this, providing an immediate validation checkpoint.

Part 2: Molecular Docking Simulation

Causality Behind the Experiment

With a prioritized list of potential targets, molecular docking allows us to model the physical interaction between our ligand and the protein's binding site at an atomic level.[13] This simulation predicts the most likely binding pose (the orientation and conformation of the ligand within the pocket) and estimates the binding affinity, typically as a free energy score (kcal/mol).[14] A lower, more negative score suggests a stronger, more favorable interaction. This step is crucial for understanding the potential mechanism of action, identifying key amino acid residues involved in the interaction, and providing a structural basis for future lead optimization.[15]

Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis LigandPrep Ligand Preparation (3D structure, protonation) GridGen Grid Box Generation (Define binding site) LigandPrep->GridGen ReceptorPrep Receptor Preparation (PDB structure, remove water, add hydrogens) ReceptorPrep->GridGen DockingRun Run Docking Algorithm (e.g., AutoDock Vina) GridGen->DockingRun Input Files PoseAnalysis Analyze Poses (Binding energy, RMSD clustering) DockingRun->PoseAnalysis Output Poses InteractionAnalysis Visualize Interactions (H-bonds, hydrophobic contacts) PoseAnalysis->InteractionAnalysis Select Best Pose

Figure 2: Standard workflow for a molecular docking experiment.
Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

This protocol outlines a standard procedure using widely accepted and validated open-source tools.

  • Ligand Preparation:

    • Generate a 3D structure of 3-(2-Chlorophenoxy)piperidine from its SMILES string using software like Avogadro or Open Babel.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Crucially, determine the correct protonation state at physiological pH (7.4). The piperidine nitrogen will likely be protonated.

    • Save the final structure in .pdbqt format, which includes atomic charges and atom type definitions.

  • Receptor Preparation:

    • Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to clearly identify the binding pocket.

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Save the cleaned receptor structure in .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site. The center of the grid is typically set to the geometric center of the co-crystallized ligand or key active site residues.

    • The size of the box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.

  • Docking Execution:

    • Use a docking program like AutoDock Vina. The command-line execution typically requires specifying the prepared receptor, the prepared ligand, the grid box configuration, and the output file name.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Results Analysis:

    • Vina will output several binding modes (poses) ranked by their binding affinity scores.

    • The top-ranked pose (most negative score) is considered the most probable.

    • Visualize the top-ranked pose in the receptor's binding site using PyMOL or Chimera. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the protein's amino acid residues. This provides a mechanistic hypothesis for the binding.

Part 3: Molecular Dynamics (MD) Simulation

Causality Behind the Experiment

Molecular docking provides a valuable but static snapshot of the ligand-protein interaction.[16] In reality, biological systems are dynamic. Molecular Dynamics (MD) simulations address this by modeling the movement of every atom in the complex over time (typically nanoseconds to microseconds), providing a view of the system's stability in a simulated physiological environment (water, ions, constant temperature, and pressure).[17] The primary goal here is to validate the docking pose. If the ligand remains stably bound in its docked conformation throughout the simulation, it significantly increases our confidence in the docking result.[18] Conversely, if the ligand quickly dissociates or drifts to a completely different conformation, the initial docking result is questioned.

Experimental Protocol: MD Simulation using GROMACS

This protocol outlines the key stages of an MD simulation for a protein-ligand complex.

  • System Preparation:

    • Start with the best-ranked protein-ligand complex structure from molecular docking.

    • Select an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate topology and parameter files for the ligand (e.g., using Antechamber or SwissParam).

    • Place the complex in a periodic box of a suitable shape (e.g., cubic, dodecahedron).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

    • Equilibration: Conduct a two-phase equilibration. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K). Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar).

    • Production MD: Run the main simulation for a duration sufficient to observe the stability of the complex (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the complex has reached a stable equilibrium state.[18]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A stable hydrogen bond that is present for a high percentage of the simulation time is a strong indicator of its importance for binding.

Part 4: ADMET Prediction

Causality Behind the Experiment

A potent molecule is not necessarily a viable drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[19] A molecule that binds its target tightly but cannot be absorbed by the gut, does not reach the target tissue, is rapidly metabolized, or is toxic will fail in development.[20] In-silico ADMET prediction uses a range of computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), to forecast these properties based on the molecule's structure.[21][22] This allows for the early identification of potential liabilities, guiding compound selection and optimization.[23]

Experimental Protocol: ADMET Profiling using SwissADME

This protocol uses the SwissADME web tool, which provides a comprehensive suite of predictive models for key pharmacokinetic and physicochemical properties.

  • Input Submission:

    • Navigate to the SwissADME web server.

    • Input the SMILES string for 3-(2-Chlorophenoxy)piperidine hydrochloride.

    • Execute the analysis.

  • Data Interpretation and Analysis:

    • The server will output a detailed report. Summarize the key predicted parameters in a table for clarity.

    • Physicochemical Properties: Note the molecular weight, LogP (lipophilicity), and water solubility. These are fundamental to drug-likeness.

    • Pharmacokinetics:

      • Absorption: Check the predicted gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. For a potential CNS drug, BBB permeation is critical.

      • Metabolism: Evaluate if the molecule is a likely substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism and potential drug-drug interactions.

    • Drug-Likeness: Assess compliance with established rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

    • Medicinal Chemistry Friendliness: Look for any alerts regarding structural motifs that are known to be problematic (e.g., reactive groups that can cause toxicity).

Data Presentation: Predicted ADMET Profile
Parameter CategoryPropertyPredicted ValueInterpretation
Physicochemical Molecular Weight248.15 g/mol Acceptable (within Lipinski's <500)
LogP (Consensus)ValueIndicates lipophilicity; crucial for absorption/distribution
Water SolubilityCategorye.g., Soluble, Moderately Soluble. Key for formulation.
Pharmacokinetics GI AbsorptionHigh/LowPredicts oral bioavailability.
BBB PermeantYes/NoCritical for potential CNS activity.
CYP Inhibitore.g., No inhibitor for CYP2D6Predicts potential for drug-drug interactions.
Drug-Likeness Lipinski's RuleYes (0 violations)High likelihood of oral bioavailability.
Medicinal Chemistry PAINS Alert0 alertsNo known problematic fragments.
(Note: Italicized values are placeholders for actual predictions from a tool like SwissADME.)

Synthesis and Forward Look

This in-silico guide outlines a systematic, multi-stage process for characterizing 3-(2-Chlorophenoxy)piperidine hydrochloride. By integrating target prediction, molecular docking, dynamic simulation, and ADMET profiling, we have constructed a comprehensive, data-driven hypothesis of the molecule's potential biological role and drug-like properties. The strength of this workflow lies in its internal validation checks, where the output of one stage provides the basis for the next, building a coherent and defensible scientific narrative.

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Mucs, D., & Bryce, R. A. (2013). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 993, 177-201. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(18), 4347. [Link]

  • O'Hagan, D. (2000). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of the Brazilian Chemical Society, 11(4), 347-363. [Link]

  • Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. [Link]

  • Sarkar, B., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1057-1073. [Link]

  • Mucs, D., & Bryce, R. A. (2017). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1521, 203-228. [Link]

  • Deswal, G., & Kumar, A. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Protein Chemistry and Structural Biology, 141, 1-22. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

  • Wishart, D. S., et al. (2024). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 25(1), bbad416. [Link]

  • Degliesposti, G., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3563-3574. [Link]

  • Basith, S., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • University of California, San Diego. (n.d.). Small Molecule and Protein Docking. UCSD Chemistry & Biochemistry. [Link]

  • Mal-Virol, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-15. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Hirst, J. D. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • IntechOpen. (2026). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. IntechOpen. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. PubChem. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). The stability of the complex's protein and ligand, as simulated by a... ResearchGate. [Link]

  • Data Professor. (2021, September 25). An Introduction to Computational Drug Discovery. YouTube. [Link]

  • MDPI. (2023). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 24(5), 4583. [Link]

  • Springer. (2017). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • APICMO. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. APICMO. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Bioinformatics Dot Com. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • CADD & BD, MSA. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. [Link]

  • PubMed. (2022). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Neuropharmacology, 20(1), 168-193. [Link]

  • Profacgen. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Profacgen. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem. [Link]

Sources

The Predictive Power of a Privileged Scaffold: A Technical Guide to the Bioactivity of Chlorophenoxy Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern therapeutics, found in numerous FDA-approved drugs.[1][2] Its versatility allows for facile structural modifications to tune potency, selectivity, and pharmacokinetic properties. This guide delves into a specific, highly promising subclass: chlorophenoxy piperidine derivatives. These compounds have garnered significant attention for their potent interactions with key central nervous system (CNS) targets, particularly dopamine and serotonin receptors, making them attractive candidates for treating a range of neurological and psychiatric disorders.[3][4]

This in-depth technical guide provides a comprehensive framework for predicting and validating the biological activity of chlorophenoxy piperidine derivatives. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental design, from initial computational predictions to rigorous in vitro validation. Our focus is on establishing a self-validating system of inquiry, where computational and experimental data iteratively inform and refine one another, accelerating the drug discovery process.

The Landscape of Chlorophenoxy Piperidine Derivatives: Key Therapeutic Targets

The chlorophenoxy piperidine core is a privileged structure frequently associated with affinity for G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[5] Specifically, this chemical class has shown a strong propensity to interact with dopamine and serotonin receptor subtypes, which are integral to mood, cognition, and motor control.[6][7]

  • Dopamine Receptors (D1-like and D2-like): These receptors are crucial in motor control, motivation, and reward. D1-like receptors (D1 and D5) typically couple to Gαs proteins, stimulating adenylyl cyclase, while D2-like receptors (D2, D3, and D4) couple to Gαi/o proteins, inhibiting adenylyl cyclase.[8] Antagonists of the D2 receptor are a mainstay of antipsychotic therapy, while agonists are used in the treatment of Parkinson's disease.[9]

  • Serotonin (5-HT) Receptors: This diverse family of receptors is involved in a wide array of physiological and psychological processes. They couple to various G proteins: 5-HT1 and 5-HT5 receptors are primarily Gαi-coupled; 5-HT2 receptors are Gαq/11-coupled, activating the phospholipase C pathway; and other subtypes can couple to Gαs.[4] Modulators of serotonin receptors are used to treat depression, anxiety, and psychosis.[1]

The therapeutic potential of chlorophenoxy piperidine derivatives lies in their ability to be fine-tuned to selectively target one or more of these receptor subtypes, offering the possibility of more effective and safer medications.

Predictive Modeling: An In Silico Approach to Prioritization

Before embarking on costly and time-consuming synthesis and in vitro testing, computational modeling provides an invaluable tool for prioritizing candidate molecules. A robust in silico workflow can predict binding affinity, identify key pharmacophoric features, and even anticipate potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.[10]

Pharmacophore Modeling: Defining the Essential Interactions

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor.[11] For chlorophenoxy piperidine derivatives, a common pharmacophore model for interaction with aminergic GPCRs includes:

  • A basic nitrogen atom, which is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor.

  • An aromatic ring (the chlorophenoxy moiety) that engages in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the receptor.

  • A flexible linker (the piperidine ring and associated alkyl chain) that orients the other features in the correct spatial arrangement.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Ligand Preparation:

    • Select a set of known active chlorophenoxy piperidine derivatives with a range of potencies for the target receptor.

    • Generate low-energy 3D conformations for each ligand using a suitable conformational analysis tool. This is a critical step to ensure that the bioactive conformation is likely to be among those considered.[12]

  • Feature Identification:

    • Identify common chemical features across the set of active ligands. These typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive ionizable centers.

  • Model Generation and Validation:

    • Use a pharmacophore generation program (e.g., Discovery Studio, LigandScout) to align the ligands and identify a common pharmacophore hypothesis.[9][13]

    • The generated models should be validated by their ability to distinguish between highly active and inactive molecules. A good model will assign a high fit score to active compounds and a low score to inactive ones.[13]

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand within the binding site of a target receptor.[14] This technique provides a plausible 3D model of the ligand-receptor complex, allowing for the visualization of key interactions and providing a rationale for the observed binding affinity.

Experimental Protocol: Molecular Docking of Piperidine Derivatives

  • Protein Preparation:

    • Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank) or generate a homology model if an experimental structure is unavailable.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of the chlorophenoxy piperidine derivative.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or from mutagenesis data.

    • Use a docking program (e.g., AutoDock Vina, Glide) to place the ligand into the binding site in multiple possible orientations and conformations.[15]

    • The resulting poses are scored based on a scoring function that estimates the binding affinity.[15]

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the receptor.

    • These insights can be used to explain the structure-activity relationship (SAR) and to guide the design of new derivatives with improved affinity.

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Analysis & Optimization Ligand-Based Pharmacophore Modeling Ligand-Based Pharmacophore Modeling Molecular Docking Molecular Docking Ligand-Based Pharmacophore Modeling->Molecular Docking Provides initial 3D constraints SAR Analysis SAR Analysis Molecular Docking->SAR Analysis Predicts binding mode ADMET Prediction ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization Filters for drug-like properties Radioligand Binding Assay Radioligand Binding Assay Radioligand Binding Assay->SAR Analysis Determines binding affinity (Ki) Functional Assay (e.g., Calcium Flux) Functional Assay (e.g., Calcium Flux) Functional Assay (e.g., Calcium Flux)->SAR Analysis Determines functional activity (EC50/IC50) SAR Analysis->Lead Optimization Guides structural modifications Lead Optimization->Ligand-Based Pharmacophore Modeling Iterative refinement

Caption: Integrated workflow for the prediction and validation of chlorophenoxy piperidine derivative activity.

Experimental Validation: From Binding to Function

Computational predictions, while powerful, must be validated through rigorous experimental assays. A two-tiered approach, first confirming binding and then assessing functional activity, provides a comprehensive understanding of a compound's pharmacological profile.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[16] These assays measure the displacement of a radiolabeled ligand with a known high affinity for the receptor by the test compound.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[17]

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a known concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of the chlorophenoxy piperidine derivative.

    • Incubate the plate to allow the binding to reach equilibrium.[17]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Table 1: Representative Binding Affinities of Chlorophenylpiperazine/Piperidine Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)
1-(3-chlorophenyl)-4-phenethylpiperazineDopamine Transporter (DAT)High Affinity (specific Ki not provided)[4]
Compound 25-HT1A12-15[1]
Compound 35-HT1A12-15[1]
All Investigated Compounds (2-5)5-HT2A15-28[1]
All Investigated Compounds (2-5)α1 Adrenoceptor21-89[1]
Functional Assays: Assessing Biological Response

While binding assays confirm target engagement, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the G protein coupling of the target receptor.

  • Gαs- and Gαi-coupled receptors: Changes in cyclic AMP (cAMP) levels are typically measured.

  • Gαq-coupled receptors: Activation of the phospholipase C pathway leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[18]

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the target Gq-coupled receptor (e.g., 5-HT2A) in a 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19]

    • Incubate the plate to allow for de-esterification of the dye within the cells.[19]

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a flow cytometer.

    • Add varying concentrations of the chlorophenoxy piperidine derivative to the wells.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the fluorescence response against the logarithm of the compound concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to a fixed concentration of agonist).

G cluster_0 Gq-Coupled Receptor Signaling Ligand Ligand GPCR 5-HT2A Receptor Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ Release ER->Ca Ca->PKC Activates

Caption: Simplified signaling pathway for a Gq-coupled receptor, such as the 5-HT2A receptor.

Structure-Activity Relationship (SAR) and Lead Optimization

The integration of computational predictions and experimental data allows for the development of a robust SAR. By systematically modifying the chlorophenoxy piperidine scaffold and observing the effects on binding affinity and functional activity, researchers can identify key structural features that govern potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization, ultimately leading to the identification of drug candidates with the desired pharmacological profile.

Conclusion

The chlorophenoxy piperidine scaffold represents a rich source of novel therapeutic agents for CNS disorders. The systematic approach outlined in this guide, which combines predictive computational modeling with rigorous experimental validation, provides a powerful framework for accelerating the discovery and development of these promising compounds. By understanding the "why" behind each experimental choice and creating a self-validating workflow, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure and Function of Serotonin G protein Coupled Receptors. Serotonin. [Link]

  • Demonstration-7 Pharmacophore model generation and screening. YouTube. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]

  • The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes in in. Rhenium Bio. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • 7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione as a serotonin receptor ligands with potential antidepressant activity. Pharmacological Reports. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

  • ligand based design:pharmacophore generation. YouTube. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. [Link]

  • Calcium influx-independent depression of transmitter release by 5-HT at lamprey spinal cord synapses. The Journal of Physiology. [Link]

  • Biochemistry, G Protein Coupled Receptors. StatPearls. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

  • GPCR signaling and its subclasses | Ga , Gq, Gi signaling pathways and its regulation | Cell bio. YouTube. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Calcium Flux Assay Protocol. ResearchGate. [Link]

  • External GPCR sites. GPCRdb. [Link]

  • Signaling Pathways Induced by G-protein-coupled Receptors. ResearchGate. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(2-Chlorophenoxy)piperidine hydrochloride, a compound of interest in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this molecule. We will explore detailed interpretations of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data. The causality behind experimental considerations and data interpretation is explained, ensuring a self-validating approach to analysis. This guide is grounded in authoritative spectroscopic principles, with comprehensive citations provided.

Introduction and Molecular Structure

3-(2-Chlorophenoxy)piperidine hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and biologically active compounds, making the characterization of its derivatives a key aspect of drug discovery and development. The presence of a 2-chlorophenoxy substituent at the 3-position of the piperidine ring introduces specific electronic and steric features that are reflected in its spectroscopic signature. As a hydrochloride salt, the piperidine nitrogen is protonated, which significantly influences its chemical properties and spectroscopic behavior, particularly in NMR.

Molecular Formula: C₁₁H₁₅Cl₂NO

Molecular Weight: 248.15 g/mol

CAS Number: 1188297-88-4

The fundamental structure of 3-(2-Chlorophenoxy)piperidine hydrochloride is presented below. The numbering convention used throughout this guide for the assignment of spectroscopic signals is also indicated.

fragmentation parent [C₁₁H₁₄ClNO + H]⁺ m/z = 212.08 frag1 [C₇H₅ClO]⁺ m/z = 128.04 (Chlorophenoxy cation) parent->frag1 - C₅H₁₀N frag2 [C₅H₁₀N]⁺ m/z = 84.08 (Piperidinyl fragment) parent->frag2 - C₆H₄ClO

Caption: Predicted major fragmentation pathways for 3-(2-Chlorophenoxy)piperidine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as 3-(2-Chlorophenoxy)piperidine hydrochloride.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample and solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Fragmentation Analysis (MS/MS): If further structural information is needed, perform a tandem MS (MS/MS) experiment. Select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The structural elucidation of 3-(2-Chlorophenoxy)piperidine hydrochloride can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data. The predicted spectra and fragmentation patterns presented in this guide, based on fundamental principles of spectroscopy, provide a solid foundation for the interpretation of experimental data. The protonation of the piperidine nitrogen and the electronic effects of the chlorophenoxy substituent are key features that define the spectroscopic signature of this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. Substituent effects in the mass spectral fragmentation of some phenoxaphosphinic acids. Available at: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

An In-depth Technical Guide to 3-(2-Chlorophenoxy)piperidine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(2-Chlorophenoxy)piperidine hydrochloride, a research chemical with potential applications in drug discovery and development. Given the limited specific literature on this compound, this document synthesizes information from structurally related molecules to offer insights into its chemical properties, potential synthesis, pharmacology, and analytical methodologies. This paper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

3-(2-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 2-chlorophenoxy group at the 3-position. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of clinically approved drugs targeting the central nervous system (CNS) and other biological systems.[1] The inclusion of a chlorophenoxy group suggests potential interactions with various biological targets, making it a compound of interest for pharmacological screening and lead optimization.[2]

Chemical Structure and Properties

The fundamental characteristics of 3-(2-Chlorophenoxy)piperidine hydrochloride are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(2-chlorophenoxy)piperidine hydrochloride[3]
CAS Number 1185297-88-4[3]
Molecular Formula C₁₁H₁₅Cl₂NO[3]
Molecular Weight 248.15 g/mol [3]
Physical Form Powder[3]
Purity Typically ≥95%[3]
Storage Temperature Room Temperature[3]

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 2-Chlorophenol Step1 Deprotonation Reactant1->Step1 Base (e.g., NaH) Reactant2 N-protected-3-hydroxypiperidine Step2 Nucleophilic Substitution (Mitsunobu or similar) Reactant2->Step2 Intermediate1 2-Chlorophenoxide Step1->Intermediate1 Intermediate2 N-protected-3-(2-chlorophenoxy)piperidine Step2->Intermediate2 Coupling Reagents Step3 Deprotection Product_FreeBase 3-(2-Chlorophenoxy)piperidine Step3->Product_FreeBase Step4 Salt Formation Final_Product 3-(2-Chlorophenoxy)piperidine HCl Step4->Final_Product Intermediate1->Step2 Intermediate2->Step3 Acidic or Hydrogenolytic conditions Product_FreeBase->Step4 HCl in suitable solvent

Caption: Proposed synthetic workflow for 3-(2-Chlorophenoxy)piperidine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)
  • Formation of the Phenoxide: 2-Chlorophenol is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium 2-chlorophenoxide.

  • Nucleophilic Substitution: The in-situ generated phenoxide is reacted with an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) or by converting the hydroxyl group to a better leaving group (e.g., a tosylate) followed by SN2 reaction with the phenoxide.

  • Deprotection: The N-protecting group (e.g., Boc) is removed from the resulting N-protected 3-(2-chlorophenoxy)piperidine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.

  • Salt Formation: The free base of 3-(2-chlorophenoxy)piperidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.

Potential Pharmacological Profile and Research Applications

The pharmacological activity of 3-(2-Chlorophenoxy)piperidine hydrochloride has not been extensively characterized in the public domain. However, based on its structural motifs, we can infer potential areas of biological activity and research applications.

Inferred Mechanism of Action

The piperidine scaffold is a key component of many centrally acting drugs.[1] Derivatives of 3-phenylpiperidine, a structurally related class of compounds, are known to modulate dopaminergic systems and have been investigated for neurological disorders.[4] Furthermore, some piperidine derivatives exhibit analgesic properties, potentially through interaction with opioid receptors.[5][6] The presence of the chlorophenoxy group may confer affinity for a variety of receptors and enzymes, and similar structures have been explored for their potential in treating neurological and psychiatric disorders.[2]

Potential Research Applications
  • CNS Drug Discovery: Given the prevalence of the piperidine scaffold in CNS-active drugs, this compound could be a valuable tool for screening campaigns targeting receptors and transporters involved in neurotransmission.[1]

  • Lead Optimization: It can serve as a starting point or an intermediate in the synthesis of more complex molecules with tailored pharmacological profiles.[2]

  • Antimicrobial Research: Piperidine derivatives have also been shown to possess antimicrobial activities.[7]

Analytical Methodologies

The characterization and quantification of 3-(2-Chlorophenoxy)piperidine hydrochloride would rely on standard analytical techniques employed in pharmaceutical and chemical research.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for purity determination and quantification.[8][9] UV detection would be appropriate due to the presence of the chromophoric chlorophenoxy group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the free base, GC-MS can be a powerful tool for identification and quantification, providing both retention time and mass spectral data for structural confirmation.[1]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural elucidation and confirmation of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

The following diagram illustrates a general workflow for the analytical characterization of a novel research chemical like 3-(2-Chlorophenoxy)piperidine hydrochloride.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_methods Methods Compound Synthesized Compound Structure_Confirmation Structural Confirmation Compound->Structure_Confirmation Purity_Assessment Purity & Quantification Compound->Purity_Assessment NMR NMR (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS HPLC HPLC-UV/MS Purity_Assessment->HPLC GCMS GC-MS Purity_Assessment->GCMS

Sources

Methodological & Application

Application Note: Preparation of Stock Solutions of 3-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Chlorophenoxy)piperidine hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a piperidine ring linked to a chlorophenoxy group, suggests its potential as a key intermediate or a pharmacologically active agent, likely targeting neurological pathways. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 3-(2-Chlorophenoxy)piperidine hydrochloride. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Compound Specifications

A thorough understanding of the compound's properties is essential before proceeding with any experimental work.

PropertyValueSource
CAS Number 1185297-88-4
Molecular Formula C₁₁H₁₅Cl₂NO[1]
Molecular Weight 248.15 g/mol
Appearance White to pale yellow powderInferred from related compounds[2]
Purity ≥95%

Safety Precautions and Handling

3-(2-Chlorophenoxy)piperidine hydrochloride is a chemical substance that requires careful handling to minimize exposure and potential risks. The following safety precautions are mandatory.

Hazard Identification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is recommended.

Handling:

  • All handling of the solid compound and concentrated solutions should be performed in a well-ventilated chemical fume hood.[3]

  • Avoid inhalation of dust and vapors.[3]

  • Avoid contact with skin and eyes.[3]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Wash hands thoroughly after handling.

Storage:

  • Store the solid compound and stock solutions in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature for the solid is room temperature.

  • Protect from moisture and direct sunlight.

Materials and Equipment

Materials:

  • 3-(2-Chlorophenoxy)piperidine hydrochloride (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Deionized water (ddH₂O), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, amber glass vials or polypropylene tubes with secure caps

  • Pipette tips

  • Weighing paper or boats

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes

  • Chemical fume hood

  • Personal Protective Equipment (as specified in Section 3.0)

Experimental Protocol: Empirical Solubility Determination

Due to the lack of published solubility data, a preliminary empirical determination is a critical first step. This protocol outlines a small-scale procedure to ascertain the most suitable solvent for your intended application.

G cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Analysis & Selection prep1 Weigh 1-2 mg of the compound prep2 Aliquot into separate microcentrifuge tubes prep1->prep2 test1 Add a small, known volume of solvent (e.g., 100 µL) prep2->test1 For each solvent (DMSO, Ethanol, Water) test2 Vortex thoroughly test1->test2 test3 Visually inspect for dissolution test2->test3 test4 If not fully dissolved, add more solvent incrementally test3->test4 Insoluble analysis1 Calculate the approximate solubility (mg/mL) test3->analysis1 Soluble test4->test2 test5 Record the volume of solvent required for complete dissolution analysis2 Select the most appropriate solvent for your experiment analysis1->analysis2

Caption: Workflow for empirical solubility determination.

Step-by-Step Procedure:

  • Preparation: In a chemical fume hood, accurately weigh 1-2 mg of 3-(2-Chlorophenoxy)piperidine hydrochloride onto an analytical balance.

  • Aliquotting: Carefully transfer the weighed compound into a pre-labeled microcentrifuge tube. Prepare separate tubes for each solvent to be tested (e.g., DMSO, ethanol, deionized water).

  • Initial Solvent Addition: To the first tube, add a small, precise volume of the chosen solvent (e.g., 100 µL).

  • Dissolution Attempt: Vigorously vortex the tube for at least 30 seconds. If necessary, briefly sonicate the tube to aid dissolution.

  • Visual Inspection: Carefully observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another known volume of the solvent (e.g., 100 µL) and repeat step 4.

  • Endpoint Determination: Continue adding the solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used.

  • Solubility Calculation: Calculate the approximate solubility in mg/mL. For example, if 2 mg of the compound dissolved in a final volume of 0.5 mL, the solubility is approximately 4 mg/mL.

  • Solvent Selection: Based on the results, select the solvent that provides the desired stock concentration and is compatible with your downstream experimental conditions. For many in vitro applications, DMSO is a common choice due to its ability to dissolve a wide range of organic molecules.[5]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro screening and cell-based assays. Adjust the calculations accordingly for different desired concentrations.

G cluster_calc Calculation cluster_prep Preparation cluster_dissolve Dissolution & Storage calc1 Determine the required mass of the compound prep1 Weigh the calculated mass of the compound calc1->prep1 prep2 Transfer to a sterile vial prep1->prep2 prep3 Add the calculated volume of DMSO prep2->prep3 dissolve1 Vortex until fully dissolved prep3->dissolve1 dissolve2 Aliquot into smaller volumes dissolve1->dissolve2 dissolve3 Store at the recommended temperature dissolve2->dissolve3

Caption: Workflow for stock solution preparation.

Step-by-Step Procedure:

  • Calculation:

    • Molecular Weight (MW): 248.15 g/mol

    • Desired Concentration (C): 10 mM = 0.010 mol/L

    • Desired Volume (V): e.g., 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • m = 0.010 mol/L x 0.001 L x 248.15 g/mol = 0.00248 g = 2.48 mg

  • Weighing: In a chemical fume hood, accurately weigh approximately 2.48 mg of 3-(2-Chlorophenoxy)piperidine hydrochloride using an analytical balance. Record the exact mass.

  • Solvent Addition: Transfer the weighed compound into a sterile amber glass vial. Based on the actual mass weighed, calculate the precise volume of DMSO to add.

    • Volume (V) = Mass (m) / (Concentration (C) x Molecular Weight (MW))

    • For example, if the actual mass is 2.55 mg:

    • V = 0.00255 g / (0.010 mol/L x 248.15 g/mol ) = 0.001027 L = 1027 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Secure the cap and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Quality Control and Stability

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or degradation (e.g., color change). If any particulates are observed, the solution should be discarded.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Stability: While specific stability data for this compound is not available, hydrochloride salts of similar molecules are generally stable when stored as recommended.[2] Long-term storage in aqueous solutions is not advisable due to the potential for hydrolysis. Stock solutions in anhydrous DMSO are generally stable for several months when stored at -20°C or below.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent; low solubility in the chosen solvent.Add more solvent incrementally. If solubility remains an issue, consider a different solvent based on the empirical determination (Section 5.0). Gentle warming or sonication may also be effective.
Precipitation upon storage Solution is supersaturated; temperature fluctuations.Warm the solution gently and vortex to redissolve. Consider preparing a less concentrated stock solution.
Inconsistent experimental results Inaccurate weighing or pipetting; degradation of the stock solution.Recalibrate balance and pipettes. Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles by using aliquots.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Agrochemicals Utilizing 3-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Aryloxypiperidine Scaffold in Modern Agrochemicals

The piperidine ring is a privileged scaffold in medicinal and agrochemical sciences, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional space, which enhances binding affinity to biological targets.[1] The introduction of an aryloxy substituent at the 3-position of the piperidine ring, as seen in 3-(2-Chlorophenoxy)piperidine, provides a critical structural motif for a new generation of highly potent fungicides.[2][3] This particular substitution pattern is a key feature in several modern agrochemicals, where the chlorophenoxy group contributes to the molecule's overall efficacy and spectrum of activity.

These application notes provide a detailed technical guide for researchers and synthetic chemists on the utilization of 3-(2-Chlorophenoxy)piperidine hydrochloride as a pivotal intermediate in the synthesis of advanced agrochemical agents, with a focus on a representative piperidinyl-thiazole fungicide. The protocols and discussions herein are grounded in established synthetic methodologies and aim to provide both practical guidance and a deeper understanding of the underlying chemical principles.

Core Concept: 3-(2-Chlorophenoxy)piperidine as a Key Building Block

3-(2-Chlorophenoxy)piperidine hydrochloride serves as a readily available and versatile starting material. The hydrochloride salt form ensures stability and ease of handling. For synthetic applications, the free base is typically generated in situ or in a prior step by treatment with a suitable base. The secondary amine of the piperidine ring is the primary site of reactivity, allowing for the facile introduction of various functionalities through N-alkylation or, more commonly in this context, N-acylation.[4]

The synthesis of many modern fungicides involves the coupling of a substituted piperidine with a heterocyclic carboxylic acid. This amide bond formation is a robust and well-understood transformation, offering a reliable method for the construction of the final active ingredient.

Experimental Protocols: Synthesis of a Representative Piperidinyl-Thiazole Fungicide

This section details a representative, multi-step synthesis of a fungicide featuring the 3-(2-Chlorophenoxy)piperidine moiety. The presented protocol is a composite of established synthetic transformations commonly employed in the synthesis of this class of compounds.

Part 1: Liberation of the Free Piperidine Base

Objective: To generate the free base of 3-(2-Chlorophenoxy)piperidine from its hydrochloride salt for subsequent acylation.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-(2-Chlorophenoxy)piperidine HCl248.1510.02.48 g
Sodium Bicarbonate (NaHCO₃)84.0120.01.68 g
Dichloromethane (DCM)--50 mL
Deionized Water--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g

Procedure:

  • Suspend 3-(2-Chlorophenoxy)piperidine hydrochloride (2.48 g, 10.0 mmol) in a mixture of dichloromethane (50 mL) and deionized water (50 mL) in a 250 mL separatory funnel.

  • Slowly add sodium bicarbonate (1.68 g, 20.0 mmol) to the mixture. Effervescence will be observed. Gently swirl the funnel until gas evolution ceases.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer (bottom layer) contains the free piperidine base.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Extract the aqueous layer with an additional portion of dichloromethane (25 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate for 15-20 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(2-Chlorophenoxy)piperidine as an oil. This crude product is often of sufficient purity for the next step.

Part 2: N-Acylation with a Heterocyclic Carboxylic Acid

Objective: To couple the free piperidine base with a representative heterocyclic carboxylic acid, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, to form the final fungicidal molecule.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-(2-Chlorophenoxy)piperidine (from Part 1)211.6910.0~2.12 g
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid225.1610.02.25 g
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)442.2811.04.87 g
Diisopropylethylamine (DIPEA)129.2425.04.35 mL
Anhydrous Dichloromethane (DCM)--100 mL

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (2.25 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Add diisopropylethylamine (4.35 mL, 25.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add the BOP reagent (4.87 g, 11.0 mmol) in one portion. The solution may change color. Stir for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the crude 3-(2-Chlorophenoxy)piperidine (from Part 1, ~2.12 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Slowly add the solution of the piperidine to the activated carboxylic acid mixture at room temperature over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure piperidinyl-thiazole fungicide.

Visualization of the Synthetic Workflow

G cluster_part1 Part 1: Free Base Liberation cluster_part2 Part 2: N-Acylation start_mat 3-(2-Chlorophenoxy)piperidine HCl reagents1 NaHCO₃, H₂O, DCM start_mat->reagents1 Dissolution & Neutralization workup1 Liquid-Liquid Extraction & Drying reagents1->workup1 Phase Separation free_base 3-(2-Chlorophenoxy)piperidine (Free Base) workup1->free_base Isolation coupling_step Amide Bond Formation free_base->coupling_step carboxylic_acid 2-Methyl-4-(trifluoromethyl)thiazole- 5-carboxylic acid coupling_reagents BOP Reagent, DIPEA, DCM carboxylic_acid->coupling_reagents Activation activated_acid Activated Thiazole Intermediate activated_acid->coupling_step workup2 Aqueous Workup & Purification coupling_step->workup2 final_product Piperidinyl-Thiazole Fungicide workup2->final_product

Caption: Synthetic workflow for a piperidinyl-thiazole fungicide.

Discussion: Causality of Experimental Choices

  • Choice of Base in Part 1: Sodium bicarbonate is a mild base, sufficient to deprotonate the piperidinium hydrochloride without causing unwanted side reactions. Its use also facilitates a clean aqueous workup.

  • Choice of Coupling Reagent in Part 2: The BOP reagent is a highly efficient peptide coupling agent that minimizes racemization and side product formation, leading to higher yields and purity of the final amide.[5]

  • Use of an Inert Atmosphere: Anhydrous conditions and an inert atmosphere are crucial during the acylation step to prevent the hydrolysis of the activated carboxylic acid intermediate and the BOP reagent, which would otherwise reduce the reaction yield.

  • Aqueous Workup: The series of acidic and basic washes in the workup of the acylation reaction is designed to remove unreacted starting materials, the coupling byproducts, and the excess base (DIPEA), simplifying the final purification.

Mechanism of Action and Structure-Activity Relationship (SAR)

The resulting piperidinyl-thiazole fungicides often exhibit a novel mode of action, targeting oxysterol-binding proteins (OSBPs) in oomycete pathogens.[3][6] This inhibition disrupts lipid metabolism and transport, ultimately leading to cell death.

The 3-(2-Chlorophenoxy)piperidine moiety plays a crucial role in the molecule's activity:

  • The piperidine ring acts as a central scaffold, correctly orienting the other functional groups for optimal interaction with the target protein.

  • The 2-chlorophenoxy group is often essential for high intrinsic activity. The position and nature of the halogen on the phenyl ring can significantly influence the fungicidal potency. Structure-activity relationship studies have shown that this specific substitution pattern is often optimal.[2]

Summary of Expected Results

StepProductExpected YieldPurity (Post-Purification)Analytical Techniques
Part 1: Free Base Liberation3-(2-Chlorophenoxy)piperidine>95% (crude)~90-95%¹H NMR, GC-MS
Part 2: N-Acylation & Purification(3-(2-chlorophenoxy)piperidin-1-yl)(2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanone70-85%>98%¹H NMR, ¹³C NMR, LC-MS, HRMS

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in N-Acylation - Incomplete reaction- Hydrolysis of reagents/intermediates- Steric hindrance- Increase reaction time or temperature.- Ensure strictly anhydrous conditions.- Consider a different, more potent coupling reagent.
Difficult Purification - Presence of unreacted starting materials- Formation of side products- Optimize the stoichiometry of reagents.- Ensure the aqueous workup is thorough.- Employ a different chromatography system (e.g., reverse-phase).
Incomplete Liberation of Free Base - Insufficient base used- Inefficient extraction- Use a slight excess of sodium bicarbonate.- Perform multiple extractions with the organic solvent.

Conclusion

3-(2-Chlorophenoxy)piperidine hydrochloride is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. The N-acylation of the piperidine nitrogen is a robust and efficient method for constructing the final active ingredients. The protocols and insights provided in these application notes offer a solid foundation for researchers and scientists working in the field of agrochemical discovery and development. The strategic use of this intermediate allows for the creation of complex and highly active molecules that can address the ongoing challenges in crop protection.

References

  • CN103755624A - Synthetic method of a piperidine derivative - Google Patents.
  • Radboud Repository: Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Available at: [Link]

  • ResearchGate: Synthesis and antifungal activity of 3-oxo-2-piperazinylacetamides. Available at: [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents.
  • EP3058824A1 - Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases - Google Patents.
  • Organic Chemistry Portal: Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]

  • AU2011295045A1 - Heteroarylpiperidine and -piperazine derivatives as fungicides - Google Patents.
  • Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC - NIH. Available at: [Link]

  • RSC Publishing: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Available at: [Link]

  • WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents.
  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo. Available at: [Link]

  • Academic Journals: Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • MDPI: Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Available at: [Link]

  • Justia Patents: Synergistic mixtures for fungal controls in cereals. Available at: [Link]

  • Sci-Hub: ChemInform Abstract: N′‐Acylation of (3,2′)‐Indole Dimers. Available at: [Link]

  • FUNGICIDAL COMPOSITIONS - Patent 3240415 - EPO. Available at: [Link]

  • ResearchGate: (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.
  • ResearchGate: Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Available at: [Link]

  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC. Available at: [Link]

  • MDPI: Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. Available at: [Link]

  • ResearchGate: Piperidinyl thiazole fungicides: commercial products and novel.... Available at: [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Aqueous Solubility Challenges with 3-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common solubility challenges encountered with this compound in aqueous buffers. As a substituted piperidine, its physicochemical properties, particularly its pH-dependent solubility, are critical to understand for reliable and reproducible experimental results.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's essential to understand the key properties of 3-(2-Chlorophenoxy)piperidine hydrochloride that govern its solubility.

PropertyValue/InformationSignificance for Aqueous Solubility
Molecular Formula C₁₁H₁₄ClNO · HClThe presence of the basic piperidine nitrogen and the hydrochloride salt form are key to its solubility characteristics.
Molecular Weight 248.15 g/mol Relevant for calculating molar concentrations.
Predicted XlogP 2.6This value suggests a degree of lipophilicity, indicating that the free base form may have limited aqueous solubility.
Compound Type Basic Amine (Piperidine derivative)As a basic compound, its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.
Supplied Form Hydrochloride SaltThe salt form is used to increase the aqueous solubility of the basic parent compound.[1]
Estimated pKa 8.0 - 9.5The pKa of piperidine is approximately 11.2. The electron-withdrawing effect of the 2-chlorophenoxy group is expected to lower the pKa of the piperidine nitrogen. While an experimental value is not readily available, a pKa in this range is a reasonable estimate for guiding formulation strategies.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and issues encountered when working with 3-(2-Chlorophenoxy)piperidine hydrochloride.

Q1: Why is my 3-(2-Chlorophenoxy)piperidine hydrochloride not dissolving in my neutral (pH 7.4) aqueous buffer?

A1: This is a common issue stemming from the pH-dependent solubility of basic compounds. 3-(2-Chlorophenoxy)piperidine is a weak base. As a hydrochloride salt, it is more soluble in its protonated (charged) form. In neutral or alkaline buffers, the compound can deprotonate to its free base form, which is more lipophilic and less water-soluble, leading to precipitation or incomplete dissolution. For weakly basic drugs, solubility is generally higher at lower pH values.[2]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer in which it has poor solubility. The DMSO concentration is significantly lowered upon dilution, and if the aqueous buffer cannot maintain the compound in solution at that concentration and pH, it will precipitate.

Q3: What is the best starting point for preparing an aqueous solution of this compound?

A3: The most effective initial approach is to leverage the compound's basic nature. Preparing your solution in a slightly acidic buffer (e.g., pH 4-6) will ensure the piperidine nitrogen remains protonated, maximizing aqueous solubility.

Q4: Can I heat the solution to aid dissolution?

A4: Gentle warming can be used as a last resort to aid dissolution. However, it is crucial to be aware of the potential for thermal degradation. The stability of piperidine compounds can be compromised at elevated temperatures.[3] If you must use heat, do so cautiously and for a minimal amount of time. It is also important to cool the solution to the experimental temperature and check for any precipitation.

Q5: How should I store my stock solutions of 3-(2-Chlorophenoxy)piperidine hydrochloride?

A5: For long-term stability, it is generally recommended to store stock solutions at -20°C or -80°C. DMSO stocks should be stored in tightly sealed containers to prevent water absorption, which can affect compound stability.[4] Aliquoting stock solutions into smaller, single-use vials is highly recommended to avoid multiple freeze-thaw cycles, which can degrade the compound over time.[5] Studies have shown that many compounds are stable in a DMSO/water (90/10) mixture for extended periods at 4°C, which can be a practical approach for shorter-term storage.[6]

In-Depth Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility

This guide provides a systematic approach to dissolving 3-(2-Chlorophenoxy)piperidine hydrochloride in aqueous buffers.

For a basic compound like 3-(2-Chlorophenoxy)piperidine, the relationship between pH, pKa, and the ratio of the protonated (soluble) and unprotonated (less soluble) forms is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([Free Base] / [Protonated Salt])

To maintain at least 99% of the compound in its soluble, protonated form, the pH of the solution should be at least 2 units below its pKa. Given our estimated pKa of 8.0-9.5, a buffer with a pH of 6.0 or lower is a good starting point.

  • Buffer Selection: Choose a buffer system with a pKa that is close to your desired final pH to ensure adequate buffering capacity. Acetate buffers (pKa ~4.76) or citrate buffers (pKa1=3.13, pKa2=4.76, pKa3=6.40) are good choices for preparing acidic solutions.

  • Initial Dissolution Attempt:

    • Weigh the desired amount of 3-(2-Chlorophenoxy)piperidine hydrochloride.

    • Add a small amount of your chosen acidic buffer (e.g., pH 5.0).

    • Vortex or sonicate briefly to aid dissolution.

    • Gradually add more buffer to reach your final desired concentration.

  • pH Adjustment: If you need to work at a higher pH, you can prepare a concentrated stock solution in an acidic buffer and then dilute it into your final, higher-pH experimental buffer. Be mindful of the final pH of your solution after dilution.

Caption: Workflow for using co-solvents.

Stability Considerations

The chemical stability of 3-(2-Chlorophenoxy)piperidine hydrochloride in solution is crucial for obtaining reliable experimental data.

  • pH Stability: The stability of piperidine derivatives can be pH-dependent. For some derivatives, the greatest stability is observed in slightly acidic conditions (around pH 3.5), with increased degradation at higher pH values. [7]It is advisable to conduct preliminary stability studies if the compound will be in solution for extended periods at physiological or higher pH.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation. It is best practice to prepare single-use aliquots to minimize this. [5]* Long-Term Storage: For long-term storage, keeping aliquots of stock solutions at -80°C is recommended. While many compounds are stable in DMSO for years under proper storage, it is always a good practice to periodically check the purity of stock solutions, especially for critical experiments. [6] By understanding the fundamental physicochemical properties of 3-(2-Chlorophenoxy)piperidine hydrochloride and applying these systematic troubleshooting approaches, researchers can overcome common solubility challenges and ensure the integrity of their experimental outcomes.

References

  • PubChem. (n.d.). 3-(2-chlorophenoxy)piperidine. National Center for Biotechnology Information.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • ChemicalBook. (n.d.). Piperidine hydrochloride.
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Olejnik, A., Galezowska, J., & Mikołajczak, P. Ł. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(7), 12594–12607.
  • He, Y., et al. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 51, 109-117.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Purohit, D. (n.d.). Ph and solubility profile. SlideShare.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Lundberg, D., & Ulvenlund, S. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
  • ResearchGate. (n.d.). pK a values of common substituted piperazines.
  • ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7.
  • Kozik, V., et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 17(1), 10-18.
  • ResearchGate. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • He, Y., et al. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 51, 109-117.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Agilent. (n.d.). HPLC Troubleshooting Guide.
  • Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Kumar, S., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2419.
  • ResearchGate. (2014). How long can a compound be stable in DMSO for?.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Prasanthi, D., & Lakshmi, P. K. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3), 527-535.
  • ACS Publications. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines.
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Biosynce. (2025). What is the stability of piperidine?.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 12(2), 519–525.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Quora. (2017). How does the size of the counterion affect the solubility of a salt?.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Filo. (2025). The pK , value of the substituted piperidine formed with substituent " X ...
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Stability of Screening Compounds in Wet DMSO.
  • Pharma Excipients. (2022). Injectable Formulations of Poorly Water-Soluble Drugs.
  • PubMed Central. (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.
  • Biosynth. (n.d.). Piperidine hydrochloride | 6091-44-7 | FP36451.
  • SlideShare. (n.d.). Ph and solubility profile.

Sources

Technical Support Center: Purification of 3-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. The purity of your compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification technique. It is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the real-world challenges encountered in the laboratory.

Troubleshooting Guide: From Crude Solid to Pure Compound

This section addresses specific problems you may encounter during the purification of 3-(2-Chlorophenoxy)piperidine hydrochloride. Each issue is analyzed from cause to solution, providing detailed, field-proven protocols.

Scenario 1: Your isolated crude product is a sticky solid or oil, not a free-flowing powder.

Expert Analysis: The "oiling out" or formation of a sticky solid during precipitation or crystallization is a common issue for hydrochloride salts. This is often caused by the presence of impurities that depress the melting point or residual solvents that prevent the formation of a stable crystal lattice. The hygroscopic nature of many amine salts can also contribute by absorbing atmospheric moisture[1][2].

Solution Pathway:

  • Trituration: This is the first and simplest technique to try. It involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.

    Protocol 1: Trituration of Crude 3-(2-Chlorophenoxy)piperidine HCl

    • Place the crude, oily product in a flask equipped with a magnetic stir bar.

    • Add a small volume of a non-polar solvent. Good starting choices are diethyl ether, ethyl acetate, or hexane.[3]

    • Stir the suspension vigorously at room temperature. Use a spatula to gently break up any large clumps. The goal is to wash the impurities into the solvent, often inducing the product to solidify.

    • Continue stirring for 30-60 minutes.

    • Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.

    • Dry the resulting solid under high vacuum to remove all residual solvent.

  • Solvent Re-evaluation: If trituration fails, the issue may be the initial precipitation method. Using aqueous HCl can introduce water, which can hinder crystallization for some amine salts.[4][5]

    Expert Tip: Switch to an anhydrous acid solution. Prepare the hydrochloride salt by dissolving the freebase form of 3-(2-chlorophenoxy)piperidine in a dry solvent (like isopropanol or diethyl ether) and adding a stoichiometric amount of HCl dissolved in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether or isopropanol).

Scenario 2: After recrystallization, the product purity is acceptable, but the yield is unacceptably low.

Expert Analysis: Low recovery is typically a result of suboptimal solvent selection. Either the product has significant solubility in the cold recrystallization solvent, or too much solvent was used, keeping a large portion of the product in the mother liquor.

Solution Pathway:

  • Optimize the Solvent System: For hydrochloride salts, polar protic solvents are often a good starting point. However, a single solvent may not provide the ideal solubility curve.

    Table 1: Recommended Recrystallization Solvents for Amine Hydrochloride Salts

    Solvent/System Rationale & Comments Reference
    Isopropanol (IPA) Often provides good solubility when hot and poor solubility when cold. A preferred choice for many HCl salts. [3]
    Ethanol (EtOH) Similar to isopropanol, but many salts are more soluble. Can be a good choice if the product is poorly soluble in hot IPA. [3]
    Methanol/Diethyl Ether A solvent/anti-solvent system. Dissolve the product in a minimal amount of hot methanol (the solvent) and then slowly add diethyl ether (the anti-solvent) until turbidity persists. Cool to induce crystallization. [3]

    | Acetone | Can be useful as a wash or in a solvent system, but its utility for recrystallization is more limited. |[3] |

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining filtrate (mother liquor) under reduced pressure. Cool the concentrated solution to see if a second crop of crystals will form. Note that this second crop may be of lower purity and should be analyzed separately.

dot

Recrystallization_Optimization Workflow for Yield Optimization in Recrystallization cluster_0 Problem Identification cluster_1 Primary Solution cluster_2 Secondary Recovery LowYield Low Yield (<70%) SolventSystem Select Solvent System (e.g., Isopropanol) LowYield->SolventSystem Start Here MinimalHot Dissolve in MINIMAL Hot Solvent SolventSystem->MinimalHot CoolSlowly Cool Slowly to 0-4 °C MinimalHot->CoolSlowly Filter Filter Crop 1 & Wash with Cold Solvent CoolSlowly->Filter MotherLiquor Collect Mother Liquor Filter->MotherLiquor Process Filtrate Analyze Analyze Purity of Crop 1 and Crop 2 Filter->Analyze Analyze Solid Concentrate Concentrate Volume (e.g., by 50%) MotherLiquor->Concentrate CoolAgain Cool Again Concentrate->CoolAgain Filter2 Filter Crop 2 CoolAgain->Filter2 Filter2->Analyze Analyze Solid AcidBase_Extraction Logic of Acid-Base Extraction for Freebase Liberation Start Start: Product HCl Salt in Organic Solvent (e.g., DCM) AddBase Add Aqueous Base (e.g., 1M NaOH or NaHCO₃ soln) Start->AddBase Shake Shake in Separatory Funnel & Allow Layers to Separate AddBase->Shake AqueousLayer Aqueous Layer: Contains NaCl, excess base Shake->AqueousLayer Discard OrganicLayer Organic Layer: Contains Freebase Product Shake->OrganicLayer Collect Dry Dry Organic Layer (e.g., over Na₂SO₄) OrganicLayer->Dry Evaporate Evaporate Solvent Dry->Evaporate End Pure Freebase Product Evaporate->End

Sources

Technical Support Center: Managing Hygroscopicity of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical and practical advice for managing the challenges associated with the hygroscopicity of piperidine hydrochloride and related amine salts. We will move from foundational concepts to specific troubleshooting protocols to ensure the integrity of your materials and the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My supposedly dry, crystalline piperidine hydrochloride salt has become clumpy and difficult to handle. What is happening?

A: You are observing the effects of hygroscopicity , which is the inherent tendency of a substance to attract and absorb moisture from the surrounding atmosphere. Piperidine hydrochloride, like many amine hydrochloride salts, is susceptible to this phenomenon.

The Scientific Reason: This occurs due to the strong affinity of the salt's ions for water molecules. Specifically, the chloride ion (Cl⁻) is an excellent hydrogen bond acceptor, while the piperidinium cation (C₅H₁₁NH₂⁺) can donate hydrogen bonds. This combination readily attracts polar water molecules from the air, causing them to adsorb onto the crystal surface and, in some cases, be absorbed into the bulk material. At sufficiently high humidity, the absorbed water can dissolve the salt, leading to the sticky, clumpy, or even liquid state you're observing—a process called deliquescence .

Q2: What is Critical Relative Humidity (CRH) and why is it a crucial parameter for my salt?

A: The Critical Relative Humidity (CRH) is the specific relative humidity (RH) of the ambient atmosphere, at a given temperature, above which a solid substance will begin to absorb a significant amount of moisture and below which it will not.

Why It's Critical: Knowing the CRH is essential for determining the appropriate conditions for handling and storage.

  • Below CRH: Your piperidine HCl salt will remain stable and crystalline.

  • At or Above CRH: The salt will actively absorb atmospheric water, leading to physical changes (caking, deliquescence), chemical degradation (e.g., hydrolysis), and compromised purity.[1]

The CRH is not a fixed value for all compounds and must be determined experimentally for your specific salt. This is typically done using Dynamic Vapor Sorption (DVS) analysis.[2][3]

Q3: What are the immediate consequences of this water absorption on my experiments?

A: Uncontrolled water absorption can severely impact the quality and reproducibility of your research in several ways:

  • Inaccurate Weighing: The measured weight will be a combination of your compound and an unknown amount of water, leading to significant errors in concentration calculations for subsequent reactions or analyses.[4]

  • Altered Physical Properties: Moisture uptake can change the salt's crystal structure, particle size, and flow properties. This is particularly problematic in drug development, where these attributes affect tablet compaction and formulation stability.[1][5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of your active pharmaceutical ingredient (API).[6]

  • Compromised Analytical Results: In techniques like NMR or HPLC, the presence of water can suppress or shift signals, alter dissolution rates, and lead to inaccurate quantification. For quantitative NMR (qNMR), for instance, an incorrect sample weight invalidates the entire analysis.

Troubleshooting Guides & Protocols

Problem 1: My piperidine HCl salt is visibly clumpy. How can I accurately weigh it for a sensitive reaction?

A: Weighing a hygroscopic compound requires a controlled environment to prevent further moisture uptake during the process. Simply using a standard analytical balance in an open lab will yield inaccurate results.

G cluster_prep Preparation cluster_weigh Weighing Procedure cluster_post Post-Weighing prep1 Equilibrate all items (spatula, vial, salt) inside the controlled environment prep2 Set RH of glovebox/drybox to well below the known or suspected CRH (<20% RH is a safe start) weigh1 Tare the empty, sealed receiving vial on the analytical balance prep2->weigh1 Transfer to Balance weigh2 Quickly add the approximate amount of hygroscopic salt to the vial weigh1->weigh2 weigh3 Immediately seal the vial tightly weigh2->weigh3 weigh4 Allow the reading to stabilize and record the final mass weigh3->weigh4 weigh5 Clean any spills on the balance pan weigh4->weigh5 post1 Immediately use the weighed sample or store it in a desiccator weigh5->post1 Finalize post2 Tightly reseal the main stock bottle with paraffin film and store in a controlled environment

This protocol assumes the use of a nitrogen- or argon-filled glovebox or a low-humidity dry box with an integrated analytical balance.

  • Environment Preparation: Purge the glovebox to achieve a relative humidity (RH) well below the compound's CRH. If the CRH is unknown, aim for <20% RH.

  • Material Equilibration: Place the stock bottle of piperidine HCl, your receiving vials (with caps), and any necessary tools (spatulas, etc.) inside the glovebox antechamber. Cycle the antechamber atmosphere as per the manufacturer's instructions. Allow at least 30 minutes for all items to equilibrate to the internal atmosphere.

  • Tare the Vessel: Place a clean, empty, and capped receiving vial onto the analytical balance inside the glovebox and press the tare button.

  • Dispense Quickly: Remove the cap, add the desired amount of piperidine HCl to the vial, and immediately reseal the vial with its cap. The key is to minimize the time the compound is exposed, even to the low-humidity environment.

  • Record Mass: Place the sealed vial back on the balance, allow the reading to stabilize, and record the final mass.

  • Secure Storage: Tightly reseal the primary stock bottle. For extra protection, wrap the cap with paraffin film before removing it from the glovebox. The freshly weighed sample should either be used immediately or stored in a sealed desiccator.

Problem 2: I need to determine the hygroscopicity classification of my piperidine HCl derivative. What is a reliable method without a DVS instrument?

A: You can use the static method, often referred to as the desiccator method, which is based on the principles outlined in the European Pharmacopoeia (Ph. Eur.).[7][8] This method involves exposing the sample to a fixed high-humidity environment for a set time and measuring the mass increase.

  • Prepare a Controlled Humidity Chamber:

    • Select a clean, sealable glass desiccator.

    • Create a saturated solution of Ammonium Chloride (NH₄Cl) by adding the salt to water at 25°C until excess solid remains. This will maintain an atmosphere of approximately 80% RH.[7]

    • Place this saturated solution in the bottom of the desiccator. Allow the atmosphere inside the sealed desiccator to equilibrate for at least 24 hours at 25°C ± 1°C.

  • Sample Preparation:

    • Weigh approximately 0.1–0.3 grams of your piperidine HCl salt into a pre-weighed, shallow weighing dish (e.g., a plastic petri dish).[7] Record this initial mass as m_initial.

    • Self-Validation Step: It is good practice to first dry the sample in a vacuum oven at a mild temperature (e.g., 40°C) to a constant weight to establish a baseline "dry" mass, though the Ph. Eur. method does not strictly require this pre-treatment.[8]

  • Exposure:

    • Carefully place the weighing dish containing the sample into the prepared desiccator.

    • Seal the desiccator and store it at 25°C ± 1°C for exactly 24 hours.

  • Final Measurement:

    • After 24 hours, quickly remove the sample from the desiccator and immediately re-weigh it. Record this final mass as m_final.

  • Calculation and Classification:

    • Calculate the percentage weight gain: % Weight Gain = ((m_final - m_initial) / m_initial) * 100

    • Classify your material using the table below.

ClassificationWeight Gain (% w/w) after 24h at 25°C / 80% RH
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
(Source: Adapted from European Pharmacopoeia standards)[8][9][10]
Problem 3: My analytical results (NMR, HPLC, etc.) are inconsistent between batches. Could hygroscopicity be the culprit?

A: Yes, absolutely. Inconsistent water content is a common source of variability. If one batch has absorbed 5% water by weight and another has absorbed 1%, all subsequent solution-based analyses will have different effective concentrations, leading to poor reproducibility.

G start Inconsistent Analytical Results (e.g., NMR, HPLC) q1 Was the sample handled in a controlled (low humidity) environment? start->q1 sol_hygro Root Cause Likely Hygroscopicity. Implement controlled weighing protocol. Quantify water content via Karl Fischer. q1->sol_hygro No q2 Was the water content of the specific lot quantified (e.g., Karl Fischer)? q1->q2 Yes a1_yes Yes a1_no No q2->sol_hygro No sol_other Hygroscopicity is less likely the root cause. Investigate other variables: - Instrument calibration - Solvent purity - Sample degradation q2->sol_other Yes a2_yes Yes a2_no No

Recommended Actions:

  • Quantify Water Content: Before any analysis, determine the exact water content of the specific batch of piperidine HCl you are using. The gold standard for this is Karl Fischer (KF) titration .

  • Correct for Water Content: Adjust your sample weights based on the KF results to calculate the "dry" mass of your compound. All concentrations should be based on this corrected mass.

  • Standardize Handling: Implement the controlled weighing protocol described in Problem 1 for all samples to prevent further moisture uptake and ensure consistency moving forward.

Problem 4: I am developing a solid dosage form and my piperidine HCl formulation is failing stability testing due to caking and degradation. How can I improve this?

A: This is a classic formulation challenge with hygroscopic APIs. The solution involves creating a microenvironment around the drug particle that protects it from ambient humidity.

Formulation Strategies to Mitigate Hygroscopicity: [1]

  • Co-processing with Hydrophobic Excipients: Blend the piperidine HCl with water-insoluble excipients like microcrystalline cellulose (e.g., Avicel®), which can act as a moisture scavenger and improve flowability.

  • Granulation Method: Avoid aqueous wet granulation if possible. Opt for dry granulation (roller compaction) or use a non-aqueous granulation solvent.[5]

  • Moisture Barrier Film Coating: Apply a protective film coat to the final tablet. Formulations based on polymers like polyvinyl alcohol (PVA) or specific acrylic copolymers (e.g., Eudragit®) can be highly effective moisture barriers.[1]

  • Crystal Engineering: In advanced development, consider forming a cocrystal of piperidine HCl with a suitable co-former. This creates a new crystalline solid with a different lattice structure that may be inherently less hygroscopic.[6]

  • Packaging: The final line of defense is appropriate packaging. Use blister packs with high moisture barrier films (e.g., Aclar®, foil) or tightly sealed bottles containing a desiccant. Packaging operations should be conducted under controlled low-humidity conditions.[1]

By systematically addressing the hygroscopic nature of piperidine hydrochloride salts at every stage—from initial handling and weighing to final formulation and packaging—you can ensure the integrity, stability, and quality of your research and drug development projects.

References

  • Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 866. Available at: [Link]

  • Kumar, S., & Kalonia, C. (2017). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. Available at: [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available at: [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • Patel, R., & Patel, P. (2017). Formulation and Characterization of Sustained Release Dosage Form of Moisture Sensitive Drug. ResearchGate. Available at: [Link]

  • Nanjwade, V. K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences & Research, 8(8), 834-839. Available at: [Link]

  • Li, S., et al. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available at: [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Labcompare. Available at: [Link]

  • Hill, K. (2017). Best Weighing Practices in the Pharmaceutical Industry. Pharmaceutical Technology. Available at: [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. ProUmid. Available at: [Link]

  • Goud, N. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. Available at: [Link]

  • ResearchGate. (n.d.). Hygroscopicity classification of inactive pharmaceutical ingredients... ResearchGate. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]

  • Canalejas, L. (2021). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery, (122), 28-31. Available at: [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • Surface Measurement Systems. (2023). Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. Surface Measurement Systems. Available at: [Link]

  • Goud, N. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]

  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption. Mettler Toledo. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth mechanistic explanations for our recommendations, and offer detailed protocols to ensure a robust, scalable, and reproducible process.

Overall Synthesis and Logic

The synthesis of 3-(2-Chlorophenoxy)piperidine hydrochloride is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most common and scalable synthetic strategy involves three key stages:

  • Preparation of an N-protected 3-hydroxypiperidine precursor. This is crucial for preventing side reactions involving the piperidine nitrogen in the subsequent coupling step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions that are compatible with the final salt formation step.[1][2]

  • Coupling of the protected alcohol with 2-chlorophenol to form the ether linkage. The Mitsunobu reaction is a highly effective method for this transformation, as it allows for the direct coupling of an alcohol and a phenol under mild conditions.[3][4][5][6] It proceeds via an SN2 mechanism, which is important for stereochemical control if an enantiomerically pure starting material is used.[4][7]

  • Deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. This final step unmasks the secondary amine and converts it into a stable, crystalline salt, which facilitates purification and handling.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Coupling Reaction cluster_2 Part 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base D N-Boc-3-(2-chlorophenoxy)piperidine B->D B->D PPh₃, DIAD (Mitsunobu Reaction) C 2-Chlorophenol C->D E 3-(2-Chlorophenoxy)piperidine (Free Base) D->E HCl (Deprotection) F 3-(2-Chlorophenoxy)piperidine HCl (Final Product) E->F HCl (Salt Formation)

Caption: High-level synthetic workflow.
Frequently Asked Questions & Troubleshooting

This section is structured to address specific issues you may encounter during the scale-up process.

Part 1: Precursor Synthesis (N-Boc-3-hydroxypiperidine)

Question 1: My N-protection of 3-hydroxypiperidine is sluggish and incomplete. How can I improve this on a larger scale?

Answer: This is a common issue when scaling up. Incomplete reaction is often due to suboptimal base selection or stoichiometry. While triethylamine (TEA) is often used, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be more effective, especially if the 3-hydroxypiperidine starting material is a hydrochloride salt.

  • Causality: The piperidine nitrogen's basicity is sufficient to react with Di-tert-butyl dicarbonate (Boc₂O), but the reaction generates an equivalent of acid. A base is required to neutralize this in situ generated acid and maintain a sufficient concentration of the free, nucleophilic amine. If the starting material is an HCl salt, you will need at least two equivalents of base: one to neutralize the starting material salt and one for the reaction itself.

  • Troubleshooting Action:

    • Ensure your 3-hydroxypiperidine is fully in its free-base form or use a stoichiometric amount of base to neutralize any salt present.

    • Use 1.1 to 1.2 equivalents of Boc₂O to ensure the reaction goes to completion.

    • Consider using a solvent system like Dichloromethane (DCM) or Tetrahydrofuran (THF) that provides good solubility for all reactants.

    • Monitor the reaction by TLC or LC-MS until the 3-hydroxypiperidine spot is completely consumed before proceeding with workup.

Question 2: I'm considering synthesizing 3-hydroxypiperidine from 3-hydroxypyridine. What are the key challenges for scaling this reduction?

Answer: The catalytic hydrogenation of 3-hydroxypyridine is a standard method but presents significant scale-up challenges related to catalyst handling and safety.[8][9]

  • Catalyst Selection: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) are effective catalysts. However, they are pyrophoric and require specialized handling procedures (e.g., inert atmosphere blanketing) to prevent fires, especially when filtering the catalyst post-reaction.

  • Hydrogen Pressure: This reaction typically requires high pressures of hydrogen gas (e.g., >500 psi), necessitating the use of a specialized high-pressure reactor (autoclave).

  • Heat Management: Hydrogenation is a highly exothermic process. A robust reactor cooling system is essential to control the temperature and prevent runaway reactions.

  • Alternative: For kilogram-scale synthesis without high-pressure equipment, chemical reduction of a 3-piperidone derivative using a reducing agent like sodium borohydride (NaBH₄) can be a more accessible, albeit less direct, route.[10]

Part 2: The Core Coupling Reaction (Mitsunobu Ether Synthesis)

Question 3: The Mitsunobu reaction yield is low, and I have a significant amount of a white precipitate that is difficult to filter. What is happening?

Answer: This is the classic challenge of the Mitsunobu reaction at scale. The low yield is often linked to reagent stoichiometry and addition order, while the precipitate is triphenylphosphine oxide (TPPO), a notorious byproduct of the reaction.

  • Causality & Mechanism: The Mitsunobu reaction begins with the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate (like DIAD or DEAD) to form a betaine intermediate.[4][6] This betaine then deprotonates the nucleophile (2-chlorophenol), which subsequently attacks the alcohol (N-Boc-3-hydroxypiperidine) that has been activated by the phosphine. If reagents are added in the wrong order or if side reactions consume the activated complex, yields will suffer. TPPO is generated as a stoichiometric byproduct and is known for its high crystallinity and often poor solubility in common organic solvents, making its removal a primary challenge.

  • Troubleshooting & Optimization:

    • Reagent Addition Order: The preferred order at scale is to dissolve the N-Boc-3-hydroxypiperidine, 2-chlorophenol, and PPh₃ in a suitable solvent (like THF or Toluene). Cool the mixture to 0 °C, and then add the Diisopropyl azodicarboxylate (DIAD) dropwise. This ensures the betaine intermediate is formed in the presence of both the alcohol and the nucleophile, maximizing the desired reaction pathway.[11]

    • TPPO Removal:

      • Crystallization: After the reaction, you can sometimes remove a significant portion of TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexanes or a mixture of ether/hexanes to precipitate the TPPO, which can then be filtered off.

      • Column Chromatography: While effective at the lab scale, silica gel chromatography is expensive and inefficient for large-scale production. It should be avoided if possible.

      • Aqueous Workup: In some cases, a carefully designed acidic or basic wash can help remove some TPPO, but this is often inefficient.

Question 4: Are there alternatives to the standard Mitsunobu reaction to avoid the TPPO byproduct issue?

Answer: Yes, several strategies exist to mitigate the TPPO problem, which are highly relevant for process chemistry.

  • Polymer-supported Triphenylphosphine: Using PPh₃ bound to a polymer resin allows the resulting polymer-supported TPPO to be removed by simple filtration at the end of the reaction. This dramatically simplifies purification but is a more expensive upfront reagent cost.

  • Alternative Reagents: Reagents like (cyanomethylene)trimethylphosphorane (CMMP) can be used in place of the PPh₃/DIAD system. The byproducts from these reagents are often more soluble in organic solvents, making purification easier.

  • Alternative Reaction - Williamson Ether Synthesis: While the Mitsunobu is often preferred for this specific transformation, a Williamson ether synthesis is a viable alternative.[7][12][13] This would involve deprotonating N-Boc-3-hydroxypiperidine with a strong base like Sodium Hydride (NaH) to form the alkoxide, and then reacting it with 2-fluoronitrobenzene followed by reduction of the nitro group and diazotization/Sandmeyer reaction to install the chloro group. This is a more circuitous route but avoids the Mitsunobu byproducts entirely.

Part 3: Deprotection and Salt Formation

Question 5: During the Boc-deprotection and salt formation step with HCl, my product oils out instead of crystallizing. How can I achieve a solid product?

Answer: "Oiling out" is a common problem during crystallization and salt formation, especially if impurities are present or the wrong solvent is used. The goal is to find conditions where the hydrochloride salt is insoluble while the free base and any impurities remain in solution.

  • Causality: The product may be oiling out due to several factors:

    • Residual Solvents: The presence of the reaction solvent (e.g., DCM) may be preventing crystallization.

    • Impurities: Impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice and leading to an amorphous oil.

    • Solvent Choice: The solvent used for precipitation may be too "good" a solvent for the salt.

  • Troubleshooting & Optimization:

    • Solvent Swap: After deprotection is complete (if done in a solvent like DCM), perform a solvent swap to a solvent in which the HCl salt has low solubility. Isopropyl alcohol (IPA), ethanol, or ethyl acetate are excellent choices.

    • Control Stoichiometry: Use a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or HCl in dioxane) and add it slowly to a solution of the free base. Adding gaseous HCl is also an option at scale but requires specialized equipment. Use just over 1.0 equivalent of HCl.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a "seed crystal" to the solution once it becomes cloudy. This provides a template for crystal growth and can prevent oiling.

    • Anti-Solvent Addition: Dissolve the crude free base in a minimal amount of a good solvent (like IPA) and then slowly add a non-polar "anti-solvent" (like heptane or MTBE) until the solution becomes turbid. This often induces crystallization.[14]

Question 6: How do I confirm the Boc group has been completely removed before proceeding to crystallization?

Answer: Incomplete deprotection will lead to a difficult-to-purify mixture of the desired product and the N-Boc protected intermediate. Always confirm completion before workup.

  • Analytical Monitoring: The most reliable method is LC-MS (Liquid Chromatography-Mass Spectrometry). Monitor the reaction until the peak corresponding to the mass of the N-Boc intermediate has disappeared.

  • TLC Analysis: Thin-Layer Chromatography can also be used. The Boc-protected starting material will have a higher Rf value (less polar) than the deprotected free base product. The reaction is complete when the starting material spot is no longer visible. Stain with a ninhydrin solution; the deprotected secondary amine will stain (usually purple or yellow), while the Boc-protected material will not.

Experimental Protocols
Protocol 1: Mitsunobu Coupling Reaction

This protocol is a representative example and should be optimized for your specific scale and equipment.

  • To a suitably sized, inerted reactor equipped with a temperature probe, overhead stirrer, and addition funnel, charge N-Boc-3-hydroxypiperidine (1.0 eq.), 2-chlorophenol (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Add anhydrous Tetrahydrofuran (THF, ~5-10 volumes).

  • Stir the mixture to ensure complete dissolution and cool the reactor contents to 0-5 °C using a cooling bath.

  • Slowly add Diisopropyl azodicarboxylate (DIAD) (1.2 eq.) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to about half its volume.

  • Add n-Heptane (5 volumes) and stir vigorously for 1-2 hours to precipitate the triphenylphosphine oxide (TPPO).

  • Filter the mixture, washing the cake with cold heptane.

  • Concentrate the filtrate to a crude oil. This oil, containing the N-Boc-3-(2-chlorophenoxy)piperidine, can be taken directly to the next step or purified by chromatography if necessary.

Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude N-Boc-3-(2-chlorophenoxy)piperidine (1.0 eq.) from the previous step in Isopropyl Alcohol (IPA, 5 volumes).

  • Cool the solution to 0-10 °C.

  • Slowly add a 4M solution of HCl in Dioxane or a concentrated aqueous HCl solution (1.5-2.0 eq.), maintaining the internal temperature below 20 °C. Gas evolution (CO₂) will be observed.

  • Stir the mixture at room temperature for 2-4 hours until LC-MS analysis confirms the complete disappearance of the starting material.

  • Concentrate the mixture under reduced pressure to remove most of the solvent.

  • Add fresh IPA (3 volumes) followed by Methyl tert-butyl ether (MTBE, 5 volumes) as an anti-solvent.

  • Stir the resulting slurry at 0-5 °C for at least 2 hours.

  • Isolate the solid product by filtration, wash the cake with cold MTBE, and dry under vacuum at 40-50 °C to a constant weight.

Data Summary Table
StepKey ReagentsSolventTemp. (°C)Typical TimeTypical YieldKey Impurities to Monitor
N-Protection 3-hydroxypiperidine, Boc₂O, BaseDCM / THF0 to 252-4 h90-98%Di-Boc protected species
Mitsunobu N-Boc-3-OH-piperidine, PPh₃, DIADTHF / Toluene0 to 2512-18 h75-90%Triphenylphosphine oxide (TPPO)
Deprotection/Salt N-Boc intermediate, HClIPA / Dioxane0 to 252-4 h85-95%Incomplete deprotection
Troubleshooting Decision Workflow

G start Low Yield or Purity Issue in Final Product q1 Which step shows poor conversion? start->q1 coupling Mitsunobu Coupling q1->coupling Coupling Step deprotection Deprotection / Salt Formation q1->deprotection Final Step coupling_q1 Is a large amount of TPPO precipitate observed? coupling->coupling_q1 coupling_a1_yes Indicates reaction occurred. Purification is the issue. coupling_q1->coupling_a1_yes Yes coupling_a1_no Reaction may not be proceeding. coupling_q1->coupling_a1_no No coupling_sol1 Optimize precipitation/filtration of TPPO. Consider polymer-bound PPh₃. coupling_a1_yes->coupling_sol1 coupling_sol2 Check reagent quality (esp. DIAD). Verify correct addition order and temperature control. coupling_a1_no->coupling_sol2 deprotection_q1 Does LC-MS show residual Boc-protected material? deprotection->deprotection_q1 deprotection_a1_yes Incomplete deprotection. deprotection_q1->deprotection_a1_yes Yes deprotection_a1_no Deprotection is complete. Issue is with isolation. deprotection_q1->deprotection_a1_no No deprotection_sol1 Increase equivalents of HCl. Increase reaction time or temperature. deprotection_a1_yes->deprotection_sol1 deprotection_sol2 Product 'oiling out'. Optimize crystallization solvent/anti-solvent. Use seed crystals. deprotection_a1_no->deprotection_sol2

Caption: A decision tree for troubleshooting common scale-up issues.
References
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Ordóñez, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2945. Available from: [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents.
  • CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.). Google Patents.
  • CN105367484A - Preparation method of 3-hydroxy piperidine. (n.d.). Google Patents.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
  • Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC. Available from: [Link]

  • WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds. (n.d.). Google Patents.
  • Zheng, G., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1729. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved January 23, 2024, from [Link]

  • Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Available from: [Link]

  • Szafarz, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7301. Available from: [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(19), 1-6. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Melloni, P., et al. (1985). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. European Journal of Medicinal Chemistry, 20(1), 43-49.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 23, 2024, from [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 23, 2024, from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 23, 2024, from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved January 23, 2024, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 23, 2024, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 23, 2024, from [Link]

  • CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. (n.d.). Google Patents.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved January 23, 2024, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2024, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 23, 2024, from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 23, 2024, from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved January 23, 2024, from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. Retrieved January 23, 2024, from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved January 23, 2024, from [Link]

Sources

Validation & Comparative

3-(2-Chlorophenoxy)piperidine hydrochloride vs established CNS drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide: Evaluating the CNS Potential of 3-(2-Chlorophenoxy)piperidine hydrochloride Against Established Neurological Drugs

Authored by a Senior Application Scientist

Foreword: The discovery of novel Central Nervous System (CNS) agents is a cornerstone of modern neuroscience and pharmaceutical development. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1][2] This guide introduces 3-(2-Chlorophenoxy)piperidine hydrochloride, a novel molecule with potential for CNS activity based on its structural motifs. Due to the limited publicly available pharmacological data on this specific compound, this document is structured as a comprehensive investigational framework. It is designed for researchers, scientists, and drug development professionals to outline a rigorous, multi-tiered strategy for characterizing the compound's pharmacological profile and benchmarking its performance against established CNS drugs. We will detail the causal logic behind experimental choices, provide self-validating protocols, and present a clear roadmap from initial in vitro screening to in vivo behavioral assessment.

The Investigational Compound: 3-(2-Chlorophenoxy)piperidine hydrochloride

The structure of 3-(2-Chlorophenoxy)piperidine hydrochloride combines two key features: the piperidine ring and a substituted phenoxy moiety. The piperidine ring is known to enhance druggability by improving pharmacokinetic properties and providing a versatile scaffold for interacting with various biological targets.[1] The 2-chlorophenoxy group can significantly influence receptor affinity and selectivity. Understanding its physicochemical properties is the first step in predicting its potential as a CNS drug, particularly its ability to cross the blood-brain barrier (BBB).

Table 1: Physicochemical Properties of 3-(2-Chlorophenoxy)piperidine hydrochloride

PropertyValueSource / MethodSignificance for CNS Drug Potential
CAS Number 1185297-88-4Sigma-AldrichUnique chemical identifier.
Molecular Formula C₁₁H₁₅Cl₂NOBLD Pharm[3]Used to calculate molecular weight.
Molecular Weight 248.15 g/mol Sigma-AldrichFalls within the typical range for CNS drugs, favoring BBB penetration.[4]
Calculated LogP (cLogP) To be determinedComputationalA key measure of lipophilicity; optimal range for CNS drugs is typically 2-5.[5]
Topological Polar Surface Area (TPSA) To be determinedComputationalPredicts membrane permeability; values <90 Ų are generally preferred for BBB penetration.[5]
Hydrogen Bond Donors To be determinedComputationalLower counts (≤3) are favorable for crossing the BBB.

Note: Computationally predicted values should be experimentally verified.

Selection of Comparator Drugs: Establishing a Pharmacological Benchmark

To comprehensively evaluate a novel compound, it is essential to compare it against established drugs with well-defined mechanisms of action. The selection should span multiple neurotransmitter systems to cover a broad range of potential therapeutic applications.

Table 2: Panel of Established CNS Drugs for Comparative Analysis

Comparator DrugDrug ClassPrimary Mechanism of ActionTherapeutic Indication
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Inhibits the serotonin transporter (SERT).[6]Depression, Anxiety Disorders
Haloperidol Typical AntipsychoticPotent antagonist of the Dopamine D2 receptor.Schizophrenia, Psychosis
Buspirone AnxiolyticPartial agonist of the Serotonin 5-HT1A receptor.Generalized Anxiety Disorder
(S)-Ketamine NMDA Receptor AntagonistNon-competitive antagonist of the N-methyl-D-aspartate receptor.Treatment-Resistant Depression
Diazepam BenzodiazepinePositive allosteric modulator of the GABA-A receptor.Anxiety, Seizures

A Proposed Framework for In Vitro Evaluation

The initial phase of characterization involves a systematic in vitro screening process to identify primary biological targets and quantify the compound's functional activity. This process is designed as a funnel, moving from broad screening to specific, high-potency interactions.

Workflow for In Vitro Characterization

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Safety & Liability A Compound Synthesis & QC B Broad CNS Receptor Binding Panel (e.g., 40+ targets) A->B Test Compound C Data Analysis: Identify high-affinity targets (Ki < 1µM) B->C D Select Functional Assays based on Binding Hits (e.g., GPCR, Transporter, Ion Channel) C->D Prioritized Hits E Determine Potency (EC50/IC50) & Efficacy (% of control) D->E F Assess Selectivity: Compare potency at primary vs. secondary targets E->F G hERG Channel Assay F->G Lead Candidate I Cytotoxicity Assay G->I H CYP450 Inhibition Panel H->I

Caption: Proposed tiered workflow for in vitro evaluation.

Tier 1: Primary Target Identification via Radioligand Binding Assays

Causality: Before assessing function, we must first determine where the compound binds. A broad radioligand binding assay panel is the most efficient method to screen for affinity across dozens of CNS-relevant receptors, transporters, and ion channels simultaneously. This unbiased approach prevents premature assumptions about the mechanism of action and can reveal unexpected polypharmacology.

Experimental Protocol: Radioligand Binding Assay (General)

  • Preparation: A membrane preparation from cells expressing the target receptor is incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) of known affinity and concentration.

  • Competition: The incubation is performed in the presence of increasing concentrations of the test compound (3-(2-Chlorophenoxy)piperidine hydrochloride) or a known reference drug.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound. The filter traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A non-linear regression analysis is used to calculate the IC₅₀ (concentration inhibiting 50% of binding), from which the inhibition constant (Kᵢ) is derived using the Cheng-Prusoff equation.

Table 3: Example Data Output from CNS Receptor Binding Screen

Target3-(2-Chlorophenoxy)piperidine HCl (Kᵢ, nM)Fluoxetine (Kᵢ, nM)Haloperidol (Kᵢ, nM)
Serotonin Transporter (SERT) [Experimental Value]1.1>10,000
Dopamine D2 Receptor [Experimental Value]>10,0001.5
Serotonin 5-HT1A Receptor [Experimental Value]2,5001,200
Serotonin 5-HT2A Receptor [Experimental Value]1505.0
Sigma-1 Receptor [Experimental Value]3003.0
... (other targets) .........
Tier 2: Functional Activity Characterization

Causality: Binding affinity does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are critical to determine the biological consequence of the compound binding to its primary target(s). The choice of assay is dictated by the nature of the identified target.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

This protocol is relevant if high affinity for SERT is identified in Tier 1.

  • Cell Culture: Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells. Plate cells in a 96-well format and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 15 minutes at 37°C with various concentrations of 3-(2-Chlorophenoxy)piperidine hydrochloride or a reference inhibitor (e.g., Fluoxetine).

  • Initiate Uptake: Add [³H]-Serotonin to each well to a final concentration of ~10 nM and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a scintillation-compatible lysis buffer.

  • Quantification: Transfer the lysate to a scintillation vial and measure the tritium radioactivity using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a potent inhibitor (e.g., 10 µM Fluoxetine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. Data are normalized to the control (vehicle-treated) wells and plotted against the log concentration of the test compound to determine the IC₅₀ value.

Proposed Framework for In Vivo Evaluation

Positive in vitro results must be translated to a whole-organism context. In vivo studies assess the compound's pharmacokinetic properties (ADME) and its effects on complex behaviors relevant to CNS disorders.

Decision Tree for In Vivo Model Selection

G cluster_0 Behavioral Model Pathways A Potent In Vitro Activity Identified (e.g., Ki < 100 nM, IC50 < 500 nM) B Pharmacokinetic Study (Rodent) - IV & PO administration - Measure plasma & brain concentrations A->B C Good Brain Penetration? (Brain:Plasma Ratio > 0.5) B->C D Select Behavioral Models Based on In Vitro MOA C->D Yes K Re-evaluate / Modify Structure C->K E SERT Inhibition D->E If MOA is... F D2 Antagonism D->F If MOA is... G 5-HT1A Agonism D->G If MOA is... H Forced Swim Test Tail Suspension Test (Antidepressant-like) E->H I Apomorphine-Induced Stereotypy Prepulse Inhibition (Antipsychotic-like) F->I J Elevated Plus Maze Marble Burying (Anxiolytic-like) G->J

Caption: Logic for selecting in vivo models based on prior results.

Behavioral Pharmacology: Assessing Therapeutic Potential

Causality: Animal behavioral models are designed to assess phenotypes that are analogous to human psychiatric symptoms. For instance, the Forced Swim Test creates a state of behavioral despair, which can be reversed by clinically effective antidepressants.[7] These models, while not perfect replicas of human disease, are indispensable tools for predicting the therapeutic class of a novel compound.[8][9]

Experimental Protocol: The Forced Swim Test (FST) in Mice

  • Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 3-(2-Chlorophenoxy)piperidine hydrochloride, a reference drug (e.g., Fluoxetine, 20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (IP) or oral (PO) gavage at a specific time (e.g., 60 minutes) before the test.

  • Pre-Swim Session (Day 1 - Optional but recommended for stability): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning swim.

  • Test Session (Day 2 or 24h later): Place the mice back into the cylinders for a 6-minute test session. The session is video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) is used to compare the drug-treated groups to the vehicle-treated control group. A significant reduction in immobility time suggests an antidepressant-like effect.

Table 4: Example Data Output from the Forced Swim Test

Treatment Group (Dose)NImmobility Time (seconds, Mean ± SEM)% Change vs. Vehicle
Vehicle 10155 ± 12--
Fluoxetine (20 mg/kg) 1085 ± 9 -45%
Compound X (1 mg/kg) 10[Experimental Value][Calculated Value]
Compound X (3 mg/kg) 10[Experimental Value][Calculated Value]
Compound X (10 mg/kg) 10[Experimental Value][Calculated Value]
p < 0.05, *p < 0.01 compared to Vehicle group.

Conclusion and Strategic Outlook

This guide presents a systematic and scientifically rigorous framework for the preclinical evaluation of 3-(2-Chlorophenoxy)piperidine hydrochloride. By progressing through tiered in vitro and in vivo assays, researchers can effectively identify its primary mechanism of action, quantify its potency and efficacy, and assess its potential therapeutic utility in comparison to established CNS drugs. This structured approach ensures that experimental choices are data-driven and that the resulting pharmacological profile is comprehensive, robust, and directly translatable to further drug development decisions. The ultimate goal is to generate a complete data package that clearly defines the compound's potential as a novel therapeutic agent for neurological or psychiatric disorders.

References

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • Patel, S., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Osolodkin, D. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Journal of Medicinal Chemistry. Available from: [Link]

  • Papsun, D. M., & Kutsir, G. B. (2022). New psychoactive substances: a review and updates. Critical Reviews in Toxicology. Available from: [Link]

  • Cieślik, P., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences. Available from: [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. NeuroProof. Available from: [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride. Google Patents.
  • Pellegrini, M. (2022). New psychoactive substances: a descriptive review. Biochimica Clinica. Available from: [Link]

  • Day, K. S., et al. (2020). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports. Available from: [Link]

  • Andersen, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics. Available from: [Link]

  • Scott, A. D., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. Available from: [Link]

  • Gaisina, I. N., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. Available from: [Link]

  • Gerasimova, E., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. Available from: [Link]

  • Lad, H. V., et al. (2020). Behavioral tests assessing neuropsychiatric phenotypes in adolescent mice reveal strain- and sex-specific effects. Scientific Reports. Available from: [Link]

  • Popova, N. V., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available from: [Link]

  • Stephenson, D., et al. (2018). Regulatory-accepted drug development tools are needed to accelerate innovative CNS disease treatments. F1000Research. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

  • Don, E. S., et al. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Receptors and Signal Transduction. Available from: [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Available from: [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. Available from: [Link]

  • Sales, K. D., et al. (2022). Zebrafish Larvae Behavior Models as a Tool for Drug Screenings and Pre-Clinical Trials: A Review. Pharmaceuticals. Available from: [Link]

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

Sources

The Positional Isomerism of Chlorine on Piperidine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 27, 2026 – In the intricate world of drug discovery, the subtle placement of a single atom can dramatically alter the therapeutic potential of a molecule. For researchers, scientists, and drug development professionals, understanding these nuances is paramount. This guide delves into the critical role of chlorine substitution on the phenyl ring of piperidine derivatives, offering a comparative analysis of how its position—ortho, meta, or para—profoundly influences biological activity. Through an examination of experimental data and established pharmacological principles, we will explore the causality behind these structure-activity relationships (SAR).

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous and versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[2] The addition of a chlorophenyl moiety to this scaffold is a common strategy to modulate a compound's physicochemical properties and target affinity.

The Critical Influence of Chlorine's Position: A Tale of Three Isomers

The electronic and steric effects of a chlorine atom can significantly impact a molecule's binding affinity and efficacy, and these effects are highly dependent on its position on the aromatic ring. While direct comparative studies on ortho-, meta-, and para-chlorinated piperidine derivatives are not always available in a single cohesive study, we can draw strong inferences from research on structurally related compounds, such as piperazines, and from general principles of medicinal chemistry.

A study on fluorinated phenylpiperazine derivatives targeting serotonin receptors provides a compelling parallel. Research indicates that the para-substituted analog exhibits the highest activity, followed by the unsubstituted compound, with the meta and ortho isomers showing diminished activity.[3] This trend often holds for other halogens like chlorine and can be attributed to a combination of electronic effects and steric hindrance.

Para (p)-Chloro Substitution: Often the "Goldilocks" Position

The para position is frequently associated with enhanced biological activity.[4] Placing the chlorine atom at this position often allows for favorable interactions with the receptor's binding pocket without causing significant steric clashes. The electron-withdrawing nature of chlorine at the para position can influence the electron density of the phenyl ring and the piperidine nitrogen, potentially enhancing key interactions with the target protein. For instance, the potent and selective dopamine D4 ligand, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, features a para-chloro substitution, highlighting its importance for high-affinity binding.

Meta (m)-Chloro Substitution: A Position of Viable Activity

The meta position can also yield active compounds, as demonstrated by the serotonin receptor ligand m-chlorophenylpiperazine (mCPP).[5] While potentially less optimal than the para position in some cases, meta-substitution can still allow for beneficial electronic modulation of the molecule without introducing the significant steric bulk that can be problematic in the ortho position.

Ortho (o)-Chloro Substitution: The Challenge of Steric Hindrance

Substitution at the ortho position often leads to a decrease in biological activity due to steric hindrance. The proximity of the chlorine atom to the piperidine ring can restrict the molecule's ability to adopt the optimal conformation for binding to its target. This steric clash can disrupt key interactions and reduce the overall affinity of the compound.

Comparative Biological Activity Data

To illustrate the impact of chlorine's position, we can examine data from studies on related compounds. While a direct head-to-head comparison of chlorinated piperidine derivatives is elusive in a single study, the following table summarizes representative findings that underscore the general trends observed.

Compound ClassSubstitution PositionBiological TargetActivity Metric (Ki or IC50)Key FindingReference
Phenylpiperazinepara-ChloroDopamine D4 ReceptorIC50 = 0.057 nMHigh affinity and selectivity.
Phenylpiperazinemeta-ChloroSerotonin ReceptorsKi = 100 nMDemonstrates significant binding affinity.[5]
Phenylpiperazine (Fluoro)para-FluoroSerotonin ReceptorsHigher activityPara-substitution is most favorable.[3]
Phenylpiperazine (Fluoro)meta-FluoroSerotonin ReceptorsLower activityMeta-substitution is less favorable than para.[3]
Phenylpiperazine (Fluoro)ortho-FluoroSerotonin ReceptorsLower activityOrtho-substitution is the least favorable.[3]

Note: The data presented is from different studies and on structurally related piperazine and fluorinated piperazine derivatives. Direct comparison of absolute values should be made with caution. The trend, however, provides valuable insight into the positional effects of halogen substitution.

Experimental Protocols for Assessing Piperidine Derivative Activity

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the activity of piperidine derivatives.

Radioligand Binding Assay for GPCRs

This assay is a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target GPCR.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test compound (the chlorinated piperidine derivative).

    • Add the prepared cell membranes.

    • Incubate the mixture at a specific temperature for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (Expressing Target GPCR) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Membranes Add Cell Membranes Resuspension->Membranes Radioligand Add Radiolabeled Ligand Incubation Incubate to Equilibrium Radioligand->Incubation TestCompound Add Test Compound (Chlorinated Piperidine) TestCompound->Incubation Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Calculate IC50 and Ki Scintillation->DataAnalysis

Caption: Workflow for a GPCR Radioligand Binding Assay.

Enzyme Inhibition Assay

For piperidine derivatives that target enzymes, an inhibition assay is used to determine their potency.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a target enzyme.

Methodology:

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a 96-well plate), add the enzyme and its substrate at a constant concentration.

    • Add varying concentrations of the inhibitor (the chlorinated piperidine derivative).

  • Incubation and Reaction:

    • Incubate the mixture at the optimal temperature for the enzyme.

    • Allow the enzymatic reaction to proceed for a defined period.

  • Detection of Product Formation:

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Data Analysis:

    • Plot the enzyme activity (rate of product formation) as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G Start Prepare Enzyme and Substrate Solution AddInhibitor Add Varying Concentrations of Inhibitor Start->AddInhibitor Incubate Incubate at Optimal Temperature AddInhibitor->Incubate MeasureActivity Measure Enzyme Activity (Product Formation) Incubate->MeasureActivity PlotData Plot % Activity vs. [Inhibitor] MeasureActivity->PlotData CalculateIC50 Calculate IC50 from Dose-Response Curve PlotData->CalculateIC50

Caption: General Workflow for an Enzyme Inhibition Assay.

Signaling Pathways of Relevant Biological Targets

The activity of chlorinated piperidine derivatives is often mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a key role in cellular communication.

G Ligand Ligand (e.g., Chlorinated Piperidine) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Caption: Simplified GPCR Signaling Pathway.

Conclusion

The position of a chlorine atom on the phenyl ring of a piperidine derivative is a critical determinant of its biological activity. While para-substitution often leads to the most potent compounds, meta-substitution can also yield active molecules. Ortho-substitution, however, is frequently detrimental due to steric hindrance. This guide underscores the importance of a deep understanding of SAR principles in medicinal chemistry. By leveraging this knowledge and employing robust experimental methodologies, researchers can more effectively design and optimize piperidine-based drug candidates with improved therapeutic profiles.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. [Link]

  • Taqvi, S. I. H., Ghayur, M. N., Gilani, A. H., Khan, M. A., & Saify, Z. S. (2006). Synthesis and smooth muscle-selective relaxant activity of a piperidine analogue: 1-(4′-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride. Archives of Pharmacal Research, 29(1), 34–38. [Link]

  • Drew, G. M., Grout, R. J., & Risius, A. C. (1987). The effect of p-chloroamphetamine on the pressor response to B-HT 920 in the pithed rat. British journal of pharmacology, 90(4), 699–705. [Link]

  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. [Link]

  • Invernizzi, R., Cotecchia, S., De Blasi, A., Mennini, T., Pataccini, R., & Samanin, R. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry international, 3(3-4), 239–244. [Link]

  • Rondón, Y., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Frolov, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6443. [Link]

  • Głowacka, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6548. [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]

  • Rondón, Y., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Frolov, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6443. [Link]

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S151.
  • Wikipedia. (2024, January 19). Depressant. In Wikipedia. [Link]

  • Invernizzi, R., Cotecchia, S., De Blasi, A., Mennini, T., Pataccini, R., & Samanin, R. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry international, 3(3-4), 239–244. [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). (2012). 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone. National Center for Biotechnology Information. [Link]

  • Balboni, G., et al. (2018). Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. ACS medicinal chemistry letters, 9(11), 1112–1117. [Link]

  • Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), SE23–SE31.
  • Wikipedia. (2023, November 28). List of miscellaneous 5-HT2A receptor agonists. In Wikipedia. [Link]

  • Weinstock, J., Wilson, J. W., Ladd, D. L., Brush, C. K., Pfeiffer, F. R., Kuo, G. Y., Oh, H. J., & Hieble, J. P. (1980). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of medicinal chemistry, 23(9), 973–975. [Link]

  • Al-mahmoud, M., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1140. [Link]

  • Wikipedia. (2024, January 21). Pethidine. In Wikipedia. [Link]

  • Piras, V., et al. (2022). Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. International journal of molecular sciences, 23(19), 11849. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 31(10), 1968–1971. [Link]

Sources

Safety Operating Guide

A-Z Guide to the Proper Disposal of 3-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-Chlorophenoxy)piperidine hydrochloride. As a laboratory professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. This guide is structured to provide immediate, actionable information and explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Disclaimer: While a specific Safety Data Sheet (SDS) for 3-(2-Chlorophenoxy)piperidine hydrochloride was not located, the guidance herein is synthesized from the SDSs of structurally similar compounds, including piperidine, piperidine hydrochloride, and various chlorinated phenylpiperidine/piperazine derivatives. It is imperative to treat this compound with the caution afforded to its hazardous analogs.

Executive Summary of Critical Safety Information

This section contains essential, immediate information. Every user of this chemical must be familiar with these core safety points.

  • Primary Hazards: Based on analogous compounds, 3-(2-Chlorophenoxy)piperidine hydrochloride is presumed to be Toxic if swallowed (Acute Oral Toxicity, Category 3), a skin irritant , and a serious eye irritant .[1][2]

  • Do Not Dispose Down the Drain: This material and its containers must be treated as hazardous waste.[3][4] Under no circumstances should it be disposed of via the sanitary sewer system.[3][4]

  • Required Personal Protective Equipment (PPE): Always handle this chemical with chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1][5] All handling of the solid or solutions should occur in a certified chemical fume hood to prevent inhalation.[2]

  • In Case of a Spill: Immediately evacuate non-essential personnel. For small spills, use an inert absorbent material (e.g., sand, vermiculite), collect into a sealed, labeled container, and decontaminate the area.[3][4] Do not allow spill runoff to enter drains.[3][4]

  • Waste Disposal: All waste containing this compound (pure chemical, contaminated labware, spill cleanup materials) must be disposed of through a licensed hazardous waste disposal company.

Hazard Profile & Classification

Understanding the specific dangers of 3-(2-Chlorophenoxy)piperidine hydrochloride is fundamental to its safe handling and disposal. Its structure, combining a chlorinated aromatic ring and a piperidine moiety, suggests a toxicological profile that demands respect.

The piperidine functional group can be corrosive and toxic, while chlorinated organic compounds can pose environmental persistence risks and are often subject to specific hazardous waste regulations.[3][6]

Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement Source Analogs
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed [1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1]

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |[1] |

The Regulatory Framework for Disposal

Disposal of laboratory chemicals is not merely a suggestion; it is a legal requirement. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA). RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste (your institution) is legally responsible for it from generation to final disposal.

Due to its chlorinated nature and likely toxicity, waste containing 3-(2-Chlorophenoxy)piperidine hydrochloride may fall under specific EPA hazardous waste codes, such as the F-list (from non-specific sources) or the U-list (for discarded commercial chemical products).[7][8][9] Your institution's Environmental Health & Safety (EHS) office is the definitive authority for assigning the correct waste codes.

Core Disposal Workflow: From Bench to Final Disposal

The following workflow provides a systematic, self-validating process for managing waste generated from 3-(2-Chlorophenoxy)piperidine hydrochloride.

DisposalWorkflow cluster_0 cluster_1 start Waste Generated (e.g., leftover chemical, contaminated materials) segregate Step 1: Segregate Waste (Keep separate from non-hazardous waste) start->segregate Immediately containerize Step 2: Containerize & Label (Use approved, sealed container. Attach hazardous waste label.) segregate->containerize Properly storage Step 3: Store Safely (In designated Satellite Accumulation Area - SAA) containerize->storage Securely pickup Step 4: Arrange Disposal (Contact EHS for pickup) storage->pickup Promptly end Final Disposal (Handled by licensed professionals) pickup->end Compliantly

Sources

A Senior Application Scientist's Guide to Safely Handling 3-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 3-(2-Chlorophenoxy)piperidine hydrochloride. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the established hazard profiles of closely related chemical structures. By understanding the causality behind each step, you can build a culture of safety that protects you, your colleagues, and your research.

Hazard Assessment: An Evidence-Based Profile

Based on data from piperidine hydrochloride, 1-(3-Chlorophenyl)piperazine hydrochloride, and other related structures, we can anticipate the following primary hazards[2][4][5][6]:

Hazard ClassificationAnticipated Effects & RationaleSource Analogy
Acute Oral Toxicity Likely toxic or fatal if swallowed. This is a consistent warning for piperidine and piperazine hydrochloride salts.[2][4][5]Piperidine HCl[2], 1-(3-Chlorophenyl)piperazine HCl[4][5]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns. The parent amine, piperidine, is known to cause severe skin burns.[1][3]Piperidine HCl[2], 1-(2-Chloroethyl)piperidine HCl[7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Direct contact can lead to irreversible effects.[2]Piperidine HCl[2], 1-(3-Chlorophenyl)piperazine HCl[4]
Respiratory Irritation May cause respiratory tract irritation, especially if handled as a fine powder, generating dust.1-(3-Chlorophenyl)piperazine HCl[4][5]
Genetic Defects Suspected of causing genetic defects. This is a noted hazard for some chlorinated piperidine derivatives.[7]1-(2-Chloroethyl)piperidine HCl[7]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls that minimize exposure from the outset.

  • Chemical Fume Hood: All manipulations of 3-(2-Chlorophenoxy)piperidine hydrochloride, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[5][7] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1] This helps dilute any fugitive emissions that might escape primary containment.

  • Proximity to Safety Equipment: Before beginning work, confirm the location and functionality of the nearest safety shower and eyewash station.[5][7] In the event of an exposure, immediate flushing is critical.

Personal Protective Equipment (PPE): A Barrier of Protection

Proper PPE is essential for preventing direct contact. The selection of specific PPE should be based on a thorough risk assessment of the procedures being performed.

PPE CategorySpecification & Rationale
Hand Protection Wear chemical-resistant gloves tested according to EN 374, such as nitrile gloves.[1][8] Always check for leaks before use. Double-gloving is recommended for added protection during transfers of concentrated material. Change gloves immediately if contamination is suspected.
Eye & Face Protection Use tight-sealing safety goggles.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.[8] Standard safety glasses do not provide adequate protection from splashes.
Protective Clothing A buttoned lab coat is mandatory. For procedures with a higher risk of spillage, consider a chemically resistant apron or a full-body protective suit.[3]
Respiratory Protection If dust generation is unavoidable despite using a fume hood, a respirator may be required.[1][6] Consult your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures a systematic and safe approach to handling the compound.

Preparation:

  • Designate Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, vials, solvent, waste containers) is present to minimize traffic in and out of the designated area.

  • Don PPE: Put on all required PPE as detailed in the table above.

Weighing and Reconstitution:

  • Tare Balance: Place a piece of weigh paper or a suitable container on the analytical balance inside the fume hood and tare it.

  • Transfer Solid: Carefully transfer the desired amount of 3-(2-Chlorophenoxy)piperidine hydrochloride onto the weigh paper. Avoid creating dust by using gentle movements.

  • Record Weight & Close: Once the desired weight is achieved, securely close the primary container.

  • Dissolution: Transfer the weighed solid into the experimental vessel. Add the desired solvent using a pipette or graduated cylinder. Swirl gently to dissolve.

  • Clean-Up: Dispose of the used weigh paper and any contaminated tips directly into the designated "Halogenated Solid Waste" container within the fume hood.

Spill Management and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

  • Minor Spill (Solid):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Use dry clean-up procedures; do not use water if it can be avoided to prevent spreading.[6]

    • Carefully sweep or vacuum the material into a clearly labeled "Halogenated Solid Waste" container.[6]

    • Decontaminate the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[2] Immediately call a poison center or doctor.[2]

Waste Disposal Plan

As a halogenated organic compound, 3-(2-Chlorophenoxy)piperidine hydrochloride and its associated waste must be segregated and disposed of according to hazardous waste regulations. Improper disposal can harm the environment and lead to significant penalties.

Segregation is Key:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[10][11] The disposal methods and costs are significantly different.[11]

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Halogenated Solid Waste: Contaminated PPE, weigh paper, absorbent pads.

    • Halogenated Liquid Waste: Unused solutions, solvent rinses of contaminated glassware.

    • Contaminated Sharps: Needles or razor blades used in the procedure.

The following diagram illustrates the proper waste disposal workflow.

G cluster_fume_hood Inside Chemical Fume Hood cluster_lab General Laboratory Area start Experiment Complete solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) start->solid_waste Generate liquid_waste Contaminated Liquids (Solutions, Rinses) start->liquid_waste Generate glass_waste Contaminated Glassware start->glass_waste Generate solid_container "Halogenated Solid Waste" Container (Sealed) solid_waste->solid_container Place In liquid_container "Halogenated Liquid Waste" Container (Sealed) liquid_waste->liquid_container Pour Into rinse_station Triple-Rinse Station glass_waste->rinse_station Decontaminate at saa Satellite Accumulation Area (Secondary Containment) solid_container->saa Store In liquid_container->saa Store In end EHS Waste Pickup saa->end Schedule rinse_station->liquid_container Collect First Rinse In glass_disposal Clean Glassware Disposal rinse_station->glass_disposal Dispose of Clean Glass

Caption: Waste Disposal Workflow for Halogenated Compounds.

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available from: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025). Available from: [Link]

  • Hazardous Waste Segregation - Bucknell University. Available from: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. Available from: [Link]

  • Halogenated Solvents in Laboratories - Temple University. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024). Available from: [Link]

  • 1-(2-chloroethyl)piperidine hydrochloride - Sdfine. Available from: [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.